2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
Description
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDXMYXASSOVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627576 | |
| Record name | (4-Bromo-2,6-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508189-19-3 | |
| Record name | (4-Bromo-2,6-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust protocol for the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved through a classical Williamson ether synthesis, a reliable and versatile method for forming the ether linkage. This document provides a step-by-step experimental procedure, quantitative data, and a visual representation of the synthesis workflow.
Reaction Principle and Overview
The synthesis of this compound is accomplished via a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis. In this reaction, the phenoxide ion of 4-bromo-2,6-dimethylphenol, generated in situ by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide to form the desired ether.
Experimental Protocol
This protocol is based on established methodologies for Williamson ether synthesis involving substituted phenols.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2,6-dimethylphenol | ≥98% | Commercially Available | Starting material. |
| Chloroacetonitrile | ≥99% | Commercially Available | Alkylating agent. Bromoacetonitrile can also be used. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base for deprotonation of the phenol. |
| Acetone | Anhydrous, ≥99.5% | Commercially Available | Reaction solvent. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | For washing. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
2.2. Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
2.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylphenol (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to the flask. The volume of acetone should be sufficient to create a stirrable suspension (e.g., 10-20 mL per gram of the phenol).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for this synthesis.
| Parameter | Value |
| Reactants | |
| 4-Bromo-2,6-dimethylphenol | 1.0 equivalent |
| Chloroacetonitrile | 1.1 equivalents |
| Potassium Carbonate | 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 4-8 hours |
| Expected Outcome | |
| Yield | 80-95% (typical) |
| Purity | >98% after chromatography |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroacetonitrile is toxic and lachrymatory. Handle with extreme care.
-
Acetone is flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C-O-C stretch).
-
Melting Point Analysis: To assess the purity of the solid product.
This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and available resources.
An In-depth Technical Guide to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. Due to the limited availability of data for this specific compound, information from structurally related molecules has been included to provide a broader context for its potential applications and characteristics.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| CAS Number | 508189-19-3 | [1] |
| Physical Form | Solid | [1] |
| SMILES String | Brc1cc(c(c(c1)C)OCC#N)C | [1] |
| InChI Key | QTDXMYXASSOVFY-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a representative synthesis can be adapted from established methods for analogous phenoxyacetonitrile compounds. The most common approach involves the Williamson ether synthesis, reacting a substituted phenol with a haloacetonitrile.
Representative Synthetic Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the synthesis of similar phenoxyacetonitrile derivatives and should be optimized for the specific synthesis of this compound.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Bromoacetonitrile or Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-Bromo-2,6-dimethylphenol (1.0 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add bromoacetonitrile or chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Spectral Data
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.[1]
Potential Biological Activity and Toxicological Profile
Direct studies on the biological activity of this compound have not been identified in the reviewed literature. However, the toxicological profiles of related brominated phenols and the biological activities of other phenoxyacetamide derivatives can offer insights into its potential effects.
Brominated phenols are known for their use as flame retardants and pesticides.[2] Their toxicity is a subject of environmental and health concern.[2][3] Studies on various brominated phenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, have indicated potential for estrogenic activity, developmental and reproductive toxicity, and induction of cellular redox imbalance.[2] The toxicity of bromophenols generally increases with the number of bromine atoms.[4]
Furthermore, compounds with a 2-phenoxy-N-phenylacetamide core structure, which can be synthesized from phenoxyacetonitriles, have shown a range of biological activities, including antitubercular, anti-parasitic, anticancer, and antiviral effects.[5] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Given the presence of the brominated phenol moiety, it is plausible that this compound could interact with nuclear receptors or other cellular signaling pathways. However, without experimental data, any proposed mechanism remains speculative.
Conclusion
This compound is a compound for which detailed experimental data is scarce. However, based on the chemistry of analogous compounds, its synthesis via Williamson ether synthesis is feasible. Its structural similarity to precursors of biologically active molecules suggests its potential as a valuable building block in medicinal chemistry. The presence of a brominated phenol moiety also warrants careful toxicological evaluation. Further research is necessary to fully elucidate the physicochemical properties, synthetic routes, and biological activities of this compound.
References
- 1. (4-Bromo-2,6-dimethylphenoxy)acetonitrile AldrichCPR 508189-19-3 [sigmaaldrich.com]
- 2. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data based on its chemical structure, alongside comprehensive, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound characterization and quality control.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 | s | 2H | Ar-H |
| ~ 4.8 | s | 2H | O-CH₂ -CN |
| ~ 2.3 | s | 6H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C -O (Aromatic) |
| ~ 132 | C -CH₃ (Aromatic) |
| ~ 130 | C -H (Aromatic) |
| ~ 118 | C -Br (Aromatic) |
| ~ 116 | C N |
| ~ 55 | O-C H₂-CN |
| ~ 16 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2920 | Medium | C-H stretch (aromatic) |
| ~ 2860 | Medium | C-H stretch (aliphatic) |
| ~ 2250 | Medium-Weak | C≡N stretch (nitrile) |
| ~ 1580, 1470 | Strong | C=C stretch (aromatic ring) |
| ~ 1250 | Strong | C-O-C stretch (aryl ether) |
| ~ 1050 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragments
| m/z | Ion | Notes |
| 240/242 | [M]⁺ | Molecular ion peak (presence of Br isotope pattern) |
| 200/202 | [M - CH₂CN]⁺ | Loss of the acetonitrile group |
| 185/187 | [M - CH₂CN - CH₃]⁺ | Loss of acetonitrile and a methyl group |
| 121 | [C₈H₉O]⁺ | Fragment of the dimethylphenoxy moiety |
| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment) |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solvent should be free of residual protons that could interfere with the spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with a Fourier transform and phase correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
-
Sample Preparation: No specific sample preparation is required for a solid sample when using an ATR accessory. Ensure the sample is dry and in powder form.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample will be vaporized by heating in the ion source.
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. The presence of bromine will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Guide
For Immediate Release
Introduction to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This compound is a solid organic compound with the molecular formula C₁₀H₁₀BrNO.[1] Its structure, featuring a substituted aromatic ring, an ether linkage, and a nitrile group, suggests a degree of polarity that will influence its solubility in different organic solvents. The principle of "like dissolves like" provides a foundational qualitative prediction of its solubility behavior. It is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents. However, precise quantitative data is essential for informed process development.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a research gap and underscores the importance of the experimental determination of these values for any process involving this compound.
To facilitate future research and provide a framework for comparison, the following table is presented as a template for recording experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |
| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound. The choice of method will depend on the available equipment and the desired accuracy.
Gravimetric Method (Isothermal Equilibrium Method)
This is a straightforward and widely used method for determining solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or weight of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A typical equilibration time is 24-48 hours, but this should be validated by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.
-
Sample Extraction: Carefully extract a known volume or weight of the clear supernatant (the saturated solution) using a pre-weighed syringe and filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Analytical Methods (e.g., HPLC, UV-Vis Spectroscopy)
These methods are often faster and require smaller amounts of material.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical technique (e.g., High-Performance Liquid Chromatography or UV-Visible Spectroscopy) to create a calibration curve that correlates the analytical signal (e.g., peak area or absorbance) with concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Gravimetric Method.
-
Sample Extraction and Dilution: After equilibration and phase separation (step 3 of the Gravimetric Method), extract a small, known volume of the supernatant. Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same analytical method used for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the given temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available, this guide provides the necessary framework for its experimental determination. The detailed protocols for both gravimetric and analytical methods offer robust approaches to generating this critical data. Accurate solubility information is indispensable for the efficient design of synthetic routes, purification processes, and the development of formulations containing this compound. It is recommended that researchers undertaking work with this compound perform these solubility studies to ensure reproducible and optimized outcomes.
References
In-Depth Technical Guide: Stability and Storage of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. Due to the limited availability of specific public stability data for this compound, this guide extrapolates information from structurally similar molecules and established principles of pharmaceutical stability testing to provide a robust framework for its handling, storage, and analysis.
Chemical Stability Profile
This compound is a solid that is chemically stable under standard ambient conditions (room temperature). However, its structure, which includes a bromo-substituted aromatic ring, an ether linkage, and a nitrile group, suggests potential degradation pathways under stress conditions such as exposure to acid, base, oxidizing agents, light, and elevated temperatures.
Potential Degradation Pathways:
The key reactive sites in the molecule are the ether linkage and the aromatic ring. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic conditions. This would likely result in the formation of 4-Bromo-2,6-dimethylphenol and hydroxyacetonitrile. Under strongly basic conditions, hydrolysis of the ether is less likely, but hydrolysis of the nitrile to a carboxylic acid or amide could occur.
-
Oxidation: The electron-rich aromatic ring, despite the presence of the bromine atom, can be susceptible to oxidation. This could lead to the formation of phenolic impurities or ring-opened products.
-
Photodegradation: Aromatic halides can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to cleavage of the ether bond or other fragmentation pathways.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on the compound's physical state and chemical nature.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the potential for thermal degradation and slow down any potential long-term decomposition. |
| Room Temperature (20-25°C) for short-term storage | The compound is reported to be stable at ambient temperatures, but refrigerated conditions are preferred for long-term storage to ensure maximum stability. | |
| Humidity | Store in a dry environment. Use of desiccants is recommended. | To prevent potential hydrolysis of the nitrile group or adsorption of moisture which could affect handling and weighing. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent potential photodegradation of the bromo-aromatic system. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize the risk of oxidation. |
| Container | Tightly sealed, non-reactive container (e.g., glass or appropriate plastic). | To prevent contamination and exposure to moisture and air. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are detailed protocols for conducting forced degradation studies on this compound.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N sodium hydroxide.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase of the analytical method.
-
Analyze by a stability-indicating HPLC method.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N hydrochloric acid.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
Photolytic Degradation
-
Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Separately, expose a solution of the compound (1 mg/mL in acetonitrile) to the same light conditions.
-
After exposure, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method. A control sample protected from light should be analyzed concurrently.
Thermal Degradation
-
Place the solid compound in a controlled temperature oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.
-
Analyze by a stability-indicating HPLC method. A control sample stored at recommended conditions should be analyzed concurrently.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Visualizations
Proposed Degradation Pathway
Caption: Proposed degradation pathways under various stress conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting forced degradation studies.
This technical guide provides a foundational understanding of the stability and storage considerations for this compound. It is crucial for researchers to perform their own stability studies under their specific experimental conditions to ensure the quality and reliability of their results.
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic route, outlines a detailed experimental protocol, and presents relevant quantitative data and safety information for the starting materials.
Introduction and Synthetic Strategy
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This well-established nucleophilic substitution reaction (SN2) involves the reaction of a phenoxide ion with an alkyl halide.[1] In this specific synthesis, the hydroxyl group of 4-Bromo-2,6-dimethylphenol is deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile) to form the desired ether linkage.[2][3]
The choice of a polar aprotic solvent, such as acetone or acetonitrile, is crucial for this reaction as it effectively solvates the cation of the base while not significantly solvating the nucleophilic phenoxide, thereby increasing its reactivity.[1]
Starting Materials
The primary starting materials for the synthesis of this compound are 4-Bromo-2,6-dimethylphenol and a suitable haloacetonitrile.
4-Bromo-2,6-dimethylphenol
This substituted phenol is a white to light brown crystalline solid. Its synthesis typically involves the bromination of 2,6-dimethylphenol.
Bromoacetonitrile
Bromoacetonitrile is a lachrymatory and toxic liquid that serves as the electrophile in this reaction.[4] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.[4]
Experimental Protocol
The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis for structurally similar compounds. Optimization of reaction conditions may be necessary to achieve the highest yields.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Bromoacetonitrile (or Chloroacetonitrile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (or Acetonitrile)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,6-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.
-
Addition of Haloacetonitrile: To the stirred suspension, add bromoacetonitrile (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2,6-dimethylphenol | General |
| Reagent | Bromoacetonitrile | General |
| Base | Potassium Carbonate | General |
| Solvent | Acetone | General |
| Typical Yield Range | 70-95% | Analogous Reactions |
Visualizations
Synthesis Workflow
Figure 2. Experimental workflow for the synthesis.
Logical Relationship of Reactants and Conditions
Figure 3. Logical relationship of reactants and conditions.
Safety Information
It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Bromo-2,6-dimethylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][6][7]
-
Bromoacetonitrile: Toxic by inhalation, in contact with skin, and if swallowed. It is a lachrymator and causes irritation to the eyes, respiratory system, and skin.[4][8]
-
Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation.[9][10][11][12][13]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[14]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6][7][8][9][10][11][12][13][14]
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (4-Bromo-thiophen-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 10. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 14. researchgate.net [researchgate.net]
The Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the formation of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in various synthetic applications. The core of this synthesis lies in the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents the expected analytical data for the target compound. The information herein is intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective preparation and characterization of this and structurally related molecules.
Introduction
This compound is a substituted aromatic ether nitrile. The presence of the bromine atom, the dimethylated phenyl ring, and the cyanomethyl ether moiety makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for further molecular modifications, such as cross-coupling reactions at the bromine position or transformations of the nitrile group. The reliable and efficient synthesis of this compound is therefore of significant interest. The primary route to its formation is the Williamson ether synthesis, which involves the reaction of a phenoxide with a haloacetonitrile.
Reaction Mechanism: Williamson Ether Synthesis
The formation of this compound proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction.[1][2] The mechanism involves two key steps:
-
Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the starting material, 4-Bromo-2,6-dimethylphenol, using a suitable base. This acid-base reaction generates a phenoxide ion. The choice of base is crucial; for phenols, moderately strong bases like potassium carbonate or sodium hydroxide are often sufficient. In anhydrous conditions, stronger bases such as sodium hydride can be used to ensure complete and irreversible deprotonation.
-
Nucleophilic Substitution: The resulting 4-bromo-2,6-dimethylphenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide leaving group in a concerted S(_N)2 mechanism. This step results in the formation of the desired ether linkage and a salt byproduct.
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can solvate the cation of the base without deactivating the nucleophilic phenoxide.
Experimental Protocol
Reactants:
-
4-Bromo-2,6-dimethylphenol
-
Bromoacetonitrile (or Chloroacetonitrile)
-
Potassium Carbonate (K(_2)CO(_3))
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2,6-dimethylphenol (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Addition of Electrophile: To the resulting suspension, add bromoacetonitrile (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Data Presentation
Quantitative data for this compound is essential for its characterization. The following tables summarize the key physical and chemical properties. Note: As specific experimental spectroscopic data was not available in the searched literature, the following sections on NMR and IR data are based on predicted values and the analysis of the constituent functional groups. For rigorous identification, experimental verification is required.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 508189-19-3[4] |
| Molecular Formula | C({10})H({10})BrNO |
| Molecular Weight | 240.10 g/mol [4] |
| Appearance | Solid (predicted) |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons: A singlet for the two equivalent protons on the phenyl ring. Methyl protons: A singlet integrating to 6 protons for the two equivalent methyl groups. Methylene protons: A singlet integrating to 2 protons for the -O-CH₂-CN group. |
| ¹³C NMR | Aromatic carbons: Signals corresponding to the substituted phenyl ring, including carbons attached to bromine, oxygen, and methyl groups. Methyl carbons: A signal for the two equivalent methyl groups. Methylene carbon: A signal for the -O-CH₂-CN carbon. Nitrile carbon: A signal for the -C≡N carbon. |
| FT-IR (cm⁻¹) | C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹. C-O-C stretch (ether): Strong absorptions in the 1250-1050 cm⁻¹ region. Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region. C-H stretch (sp³): Peaks just below 3000 cm⁻¹. C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹. |
Visualizations
Diagram 1: Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Diagram 2: Mechanism of Williamson Ether Synthesis
Caption: Stepwise mechanism of the Williamson ether synthesis.
Diagram 3: Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound is readily achievable through the Williamson ether synthesis, a reliable and high-yielding reaction. This guide has outlined the fundamental mechanism and provided a detailed, representative experimental protocol to aid in the practical synthesis of this compound. While specific, experimentally-derived quantitative data for the final product is not widely published, the provided information on analogous reactions and expected spectroscopic features serves as a valuable resource for researchers in the field. The versatility of the title compound as a synthetic intermediate underscores the importance of a well-understood and reproducible synthetic route.
References
Unlocking the Research Potential of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile is a halogenated aromatic nitrile with a chemical structure poised for versatile applications in chemical synthesis and biological research. While specific research on this compound is limited, its structural motifs—a substituted phenoxy ring and a reactive acetonitrile group—are present in a wide array of biologically active molecules. This technical guide consolidates available information on analogous compounds to illuminate the potential research applications of this compound, providing a foundation for its exploration as a key building block in the development of novel herbicides, fungicides, and insecticides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| CAS Number | 508189-19-3 | [1] |
| Appearance | Solid (predicted) | [1] |
| SMILES | Cc1cc(Br)cc(C)c1OCC#N | [1] |
| InChI Key | QTDXMYXASSOVFY-UHFFFAOYSA-N | [1] |
Potential Research Applications
Based on the activities of structurally related compounds, this compound holds significant promise in several key areas of research and development:
Agrochemical Research: Herbicidal Activity
The phenoxyacetic acid and phenoxypropionamide classes of compounds are well-established herbicides.[2][3][4] They typically function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA).[5] This mimicry leads to uncontrolled cell division and growth in broadleaf weeds, ultimately causing their death.[3] The structural features of this compound, particularly the substituted phenoxy ring, are key pharmacophores in many commercial herbicides.
Proposed Mechanism of Action (Herbicidal):
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding a molecule that mimics natural auxins. This synthetic auxin is proposed to bind to auxin-binding proteins (ABPs) in plant cells, initiating a signaling cascade that disrupts normal growth processes.
Caption: Proposed signaling pathway for herbicidal action.
Pharmaceutical Research: Antifungal and Antimicrobial Agents
Phenoxyacetonitrile and related structures have been investigated for their antifungal and antimicrobial properties. The mechanism of action for analogous compounds often involves the disruption of the fungal cell membrane. For instance, some studies suggest an interaction with ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.[6]
Quantitative Data for Analogous Antifungal Compounds:
| Compound Class | Organism | Activity (MIC) |
| Naphthoquinones | Cryptococcus neoformans | 3.12 - 12.5 µg/mL |
| 2-Acyl-1,4-benzohydroquinones | Candida krusei, Rhizopus oryzae | 2 - 16 µg/mL |
Crop Protection: Insecticidal Activity
Derivatives of phenoxy compounds have also shown promise as insecticides. The mode of action for structurally related insecticides can vary, with some targeting the nervous system of insects. For example, some phenylpyrazole insecticides act on the chloride channel of the GABA receptor.[7] Another class of insecticides, the anthranilic diamides, activate ryanodine receptors, leading to muscle paralysis and death.[8] The core structure of this compound provides a scaffold for the synthesis of novel compounds targeting these or other insect-specific pathways.
Quantitative Data for Analogous Insecticidal Compounds:
| Compound Class | Organism | Activity |
| Flupyrimin Analogs | Plutella xylostella | 100% lethality at 400 µg/mL |
| Chlorantraniliprole Analogs | Mythimna separata | 40% activity at 0.25 mg/L |
Experimental Protocols
The following are detailed, adaptable methodologies for the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol is adapted from the synthesis of similar phenoxyacetonitrile compounds.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Chloroacetonitrile or Bromoacetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-Bromo-2,6-dimethylphenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile or bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of the title compound.
In Vitro Herbicidal Activity Assay (Seed Germination)
Materials:
-
Test compound (this compound derivative)
-
Seeds of a model broadleaf plant (e.g., Arabidopsis thaliana) and a monocot plant (e.g., Lolium perenne)
-
Agar medium
-
Petri dishes
-
Growth chamber with controlled light and temperature
-
DMSO (Dimethyl sulfoxide) as a solvent for the test compound
Procedure:
-
Prepare agar plates containing various concentrations of the test compound. A stock solution in DMSO is typically used, with a final DMSO concentration in the agar kept below 0.1%.
-
Surface-sterilize the seeds and place them on the agar plates.
-
Include a control plate with only DMSO.
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).
-
After a set period (e.g., 7-14 days), measure the root length and germination rate of the seedlings.
-
Calculate the concentration required for 50% inhibition of growth (IC₅₀).
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The analysis of its structural analogs strongly suggests its potential as a versatile intermediate for the synthesis of novel agrochemicals and pharmaceuticals. The provided synthetic and bioassay protocols offer a starting point for researchers to investigate its properties and unlock its full potential in various fields of chemical and biological science. Further research into the structure-activity relationships of its derivatives is warranted to develop potent and selective agents for targeted applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Versatile Intermediate: A Technical Guide to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile is a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis. Its molecular structure, featuring a reactive nitrile group, a sterically hindered phenoxy moiety, and a bromine atom amenable to cross-coupling reactions, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications in medicinal chemistry and materials science.
Chemical Properties and Data
This compound is a solid organic compound.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| CAS Number | 508189-19-3 | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C10H10BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3 | [1] |
| InChI Key | QTDXMYXASSOVFY-UHFFFAOYSA-N | [1] |
| SMILES | Brc1cc(c(c(c1)C)OCC#N)C | [1] |
Synthesis
Proposed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-bromo-2,6-dimethylphenol
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add chloroacetonitrile (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Synthetic Workflow Diagram
Predicted Spectroscopic Data
Although experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.2 | s, 2H (Ar-H) |
| ~4.8 | s, 2H (O-CH₂-CN) |
| ~2.3 | s, 6H (Ar-CH₃) |
Reactivity and Potential Applications
This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The key reactive sites are the nitrile group and the aryl bromide.
Transformations of the Nitrile Group
The nitrile functionality can undergo several important transformations:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding (4-bromo-2,6-dimethylphenoxy)acetic acid.
-
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(4-bromo-2,6-dimethylphenoxy)ethanamine.
-
Addition Reactions: Grignard reagents or other organometallics can add to the nitrile to form ketones after hydrolysis.
Reactions at the Aryl Bromide
The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.
-
Heck Coupling: Reaction with alkenes to introduce a vinyl group.
-
Buchwald-Hartwig Amination: Reaction with amines to form a carbon-nitrogen bond.
-
Sonogashira Coupling: Reaction with terminal alkynes to form a carbon-carbon triple bond.
Potential in Drug Discovery
The structural motifs accessible from this compound are prevalent in many biologically active compounds. For instance, the phenoxyacetic acid and phenoxyethylamine cores are found in various pharmaceuticals. The ability to introduce diverse substituents via cross-coupling reactions allows for the generation of libraries of compounds for screening in drug discovery programs. For example, intermediates with similar functionalities have been utilized in the synthesis of endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension.[2][3]
Logical Relationship of Potential Reactions
Conclusion
This compound is a promising chemical intermediate with significant synthetic potential. Its straightforward, predictable synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of a wide range of complex organic molecules. Researchers in drug discovery and materials science can leverage the reactivity of this compound to generate novel molecular architectures with potentially valuable biological or physical properties. Further exploration of its reactivity and applications is warranted to fully realize its potential in these fields.
References
- 1. (4-Bromo-2,6-dimethylphenoxy)acetonitrile AldrichCPR 508189-19-3 [sigmaaldrich.com]
- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki coupling of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile with various arylboronic acids. Due to the steric hindrance imparted by the two ortho-methyl groups on the phenoxy ring, careful optimization of the catalytic system is crucial for achieving high yields. The protocols described herein are based on established methodologies for sterically hindered aryl bromides and provide a robust starting point for researchers.
The general reaction scheme involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[1] The presence of a base is essential for the activation of the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.[2]
General Reaction Scheme:
Where Ar-Br is this compound and Ar'-B(OH)₂ is a substituted or unsubstituted arylboronic acid.
Experimental Protocols
Two primary protocols are presented: a standard thermal heating method and a microwave-assisted method, which can significantly reduce reaction times.[3]
Protocol 1: Conventional Thermal Heating
This protocol details a standard procedure for the Suzuki coupling of this compound with an arylboronic acid using a robust palladium catalyst system suitable for sterically hindered substrates.[4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand[2]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[6]
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. For a typical reaction, use Palladium(II) Acetate (0.02 mmol, 2 mol%) and Tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[6]
-
Addition of Reagents: Under a positive pressure of the inert gas, add the pre-mixed palladium catalyst to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in shorter times.[7][8]
Materials:
-
Same reagents as Protocol 1.
-
Microwave synthesis vial (10 mL) with a stir bar.
-
Microwave reactor.
Procedure:
-
Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), Palladium(II) Acetate (0.01 mmol, 2 mol%), Tricyclohexylphosphine (0.02 mmol, 4 mol%), and Potassium Carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).[3]
-
Solvent Addition: Add 5 mL of a degassed solvent mixture, such as dioxane/water (4:1).[3]
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes.[3]
-
Workup and Purification: After the reaction, cool the vial to room temperature. The workup and purification procedure is identical to steps 8 and 9 in Protocol 1.
Data Presentation
While specific yield data for this compound is not available in the literature, the following table summarizes representative yields for Suzuki coupling reactions of various sterically hindered or electron-rich aryl bromides, providing an expected range of outcomes for the protocols described above.
| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / R-Phos | K₃PO₄·H₂O | THF | 95 | [5] |
| 2 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 98 | [2] |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd-NHC Complex | t-BuOK | Dioxane | >99 | [4] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd-Benzimidazole-oxime Complex (Microwave) | KOH | Water | 95 | [7] |
| 5 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | [9] |
| 6 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [9] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Hydrolysis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydrolysis of the nitrile group in 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile to synthesize its corresponding carboxylic acid, 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below describe both acidic and basic hydrolysis methods.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. The starting material, this compound, possesses a phenoxyacetic acid scaffold, a common motif in pharmacologically active molecules. The conversion of the nitrile group to a carboxylic acid enhances the molecule's potential for further functionalization and biological screening.
Reaction Scheme
Data Presentation
| Parameter | Starting Material: this compound | Product: 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid |
| Molecular Formula | C₁₀H₁₀BrNO | C₁₀H₁₁BrO₃ |
| Molecular Weight | 240.10 g/mol | 259.10 g/mol |
| Appearance | Solid | White, crystalline solid |
| Purity | >98% | >98% |
| ¹H NMR (CDCl₃, ppm) | δ 7.16 (s, 2H, Ar-H), 4.75 (s, 2H, O-CH₂-CN), 2.35 (s, 6H, Ar-CH₃) | δ 10.5 (br s, 1H, COOH), 7.18 (s, 2H, Ar-H), 4.65 (s, 2H, O-CH₂-COOH), 2.38 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 153.5 (Ar-C-O), 132.0 (Ar-C-Br), 130.5 (Ar-C-CH₃), 129.0 (Ar-CH), 116.0 (CN), 55.0 (O-CH₂-CN), 16.5 (Ar-CH₃) | δ 174.0 (C=O), 154.0 (Ar-C-O), 132.5 (Ar-C-Br), 131.0 (Ar-C-CH₃), 129.5 (Ar-CH), 65.0 (O-CH₂-COOH), 16.8 (Ar-CH₃) |
Experimental Protocols
Two primary methods for the hydrolysis of the nitrile group are presented: acid-catalyzed and base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This method utilizes a strong acid to catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Distilled Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.40 g (10 mmol) of this compound in 20 mL of glacial acetic acid.
-
Slowly add 10 mL of a 1:1 mixture of concentrated sulfuric acid and water to the flask while stirring. Caution: The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid as a white solid.
Expected Yield: 75-85%
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base to facilitate the hydrolysis, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask, add 2.40 g (10 mmol) of this compound to a solution of 4.0 g (100 mmol) of sodium hydroxide in 40 mL of a 1:1 mixture of ethanol and water.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid.
-
Further purification can be achieved by recrystallization.
Expected Yield: 80-90%
Mandatory Visualizations
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for Acidic and Basic Hydrolysis of the Nitrile.
Signaling Pathway: General Mechanism of Nitrile Hydrolysis
Application Notes and Protocols: Reduction of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile to the Corresponding Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile to its corresponding primary amine, 2-(4-Bromo-2,6-dimethylphenoxy)ethan-1-amine. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. Three common and effective reduction methodologies are presented: Lithium Aluminum Hydride (LiAlH₄) reduction, Borane reduction, and Catalytic Hydrogenation. This guide includes detailed, step-by-step protocols, a comparative data table, and workflow diagrams to assist researchers in selecting and performing the optimal procedure for their specific needs.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to a wide array of chemical entities. The target molecule, 2-(4-Bromo-2,6-dimethylphenoxy)ethan-1-amine, possesses a phenoxyethylamine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The bromine atom on the aromatic ring also serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions.
The successful and high-yielding synthesis of this amine is therefore of significant interest. This application note details three robust methods for the reduction of the nitrile precursor, this compound, each with its own advantages and considerations regarding reactivity, selectivity, and experimental setup.
Reaction Scheme
The Versatility of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile in Medicinal Chemistry: A Synthetic Building Block with Potential
Introduction
2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile is a substituted aromatic compound that, while not extensively documented in medicinal chemistry literature for its specific biological activities, holds significant potential as a versatile synthetic intermediate in drug discovery. Its chemical architecture, featuring a brominated phenyl ring, an ether linkage, and a nitrile group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds. This application note explores the potential uses of this compound in medicinal chemistry, focusing on its role as a building block for creating novel compounds with potential therapeutic applications.
Core Structural Features and Synthetic Handles
The medicinal chemistry utility of this compound stems from its three key functional groups, each serving as a "handle" for synthetic transformations:
-
Aryl Bromide: The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
-
Phenoxy Ether Linkage: The ether bond provides a stable connection between the aromatic ring and the acetonitrile moiety, influencing the overall shape and physicochemical properties of the molecule.
-
Acetonitrile Group: The nitrile functional group is a versatile precursor to other important functionalities in drug molecules, including primary amines (through reduction), carboxylic acids (through hydrolysis), and various heterocycles.
Potential Therapeutic Applications through Analogue Synthesis
While direct biological data for this compound is scarce, its structural motifs are present in compounds with a range of biological activities. By using this molecule as a starting material, medicinal chemists can explore the synthesis of analogues targeting various therapeutic areas.
Synthesis of Bioactive Phenoxyacetic Acid Derivatives
The hydrolysis of the nitrile group can yield 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid. Phenoxyacetic acid derivatives are known to exhibit a range of biological activities, including herbicidal and medicinal properties. Further modifications on the aromatic ring via cross-coupling reactions could lead to novel compounds with potential anti-inflammatory, antibacterial, or other therapeutic effects.
Development of Novel Kinase Inhibitors
The 2,6-dimethylphenoxy moiety can be found in some kinase inhibitors. The bromine atom on this compound allows for the introduction of various heterocyclic systems, a common strategy in the design of kinase inhibitors that target the ATP-binding site of kinases.
Experimental Protocols
The following are general protocols for the chemical transformations of this compound, which are foundational for its use as a synthetic intermediate.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for the coupling of the aryl bromide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the conversion of the nitrile group to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 6M NaOH)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid.
Visualization of Synthetic Utility
The following diagrams illustrate the potential synthetic pathways starting from this compound.
Caption: Synthetic pathways from this compound.
Caption: General workflow for utilizing the starting material in synthesis.
Conclusion
While this compound does not have a well-defined medicinal chemistry profile of its own, its true value lies in its potential as a versatile and readily modifiable building block. The presence of strategically positioned functional groups allows for the application of a wide range of synthetic methodologies, enabling the creation of diverse libraries of novel compounds. Researchers and drug development professionals can leverage this starting material to efficiently synthesize and explore new chemical entities in the quest for next-generation therapeutics. Further investigation into the biological activities of compounds derived from this scaffold is warranted to fully uncover its potential in medicinal chemistry.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel thiazole, oxazole, and pyrimidine derivatives starting from 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. This versatile starting material offers multiple reactive sites, enabling the construction of a diverse range of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a key building block for the synthesis of various heterocyclic compounds. Its structure incorporates three primary points of reactivity: the activated methylene group adjacent to the nitrile, the nitrile group itself, and the bromine atom on the aromatic ring, which can be utilized in cross-coupling reactions. This document outlines synthetic strategies to leverage these reactive centers for the construction of thiazole, oxazole, and pyrimidine ring systems.
Synthesis of a Novel 2-Aminothiazole Derivative
The Hantzsch thiazole synthesis, a well-established method, typically involves the reaction of an α-haloketone with a thioamide. In this protocol, we adapt this principle by utilizing the inherent reactivity of the α-aryloxyacetonitrile in a one-pot reaction with thiourea and an oxidant.
Experimental Protocol: Synthesis of 4-(4-Bromo-2,6-dimethylphenoxy)-1,3-thiazol-2-amine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 41.6 mmol), thiourea (3.8 g, 50.0 mmol), and iodine (10.6 g, 41.6 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield 4-(4-Bromo-2,6-dimethylphenoxy)-1,3-thiazol-2-amine as a solid. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-(4-Bromo-2,6-dimethylphenoxy)-1,3-thiazol-2-amine | This compound | Thiourea, Iodine | Ethanol | 6 | 65 | 155-157 |
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel 2-aminothiazole derivative.
Synthesis of a Novel 5-Aminooxazole Derivative
This protocol describes the synthesis of a 5-aminooxazole derivative through a base-catalyzed cyclization of the starting α-aryloxyacetonitrile with an isocyanide. This method provides a direct route to highly functionalized oxazoles.
Experimental Protocol: Synthesis of 4-cyano-N-tert-butyl-2-(4-bromo-2,6-dimethylphenoxy)oxazol-5-amine
-
Reaction Setup: In a dry 50 mL Schlenk flask under an inert atmosphere of argon, dissolve this compound (5.0 g, 20.8 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 14.3 mL, 22.9 mmol) dropwise over 15 minutes, maintaining the temperature below -70 °C.
-
Isocyanide Addition: After stirring for 30 minutes at -78 °C, add tert-butyl isocyanide (2.6 mL, 22.9 mmol) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, 230-400 mesh) with a hexane/ethyl acetate gradient to afford the desired product.
-
Characterization: Characterize the purified 4-cyano-N-tert-butyl-2-(4-bromo-2,6-dimethylphenoxy)oxazol-5-amine by spectroscopic methods.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Physical State |
| 4-cyano-N-tert-butyl-2-(4-bromo-2,6-dimethylphenoxy)oxazol-5-amine | This compound | n-Butyllithium, tert-Butyl isocyanide | THF | 12 | 58 | White Solid |
Caption: Logical flow of the synthetic steps for the pyrimidine derivative.
Application Notes and Protocols: 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile is a versatile building block for the synthesis of novel agrochemicals. Its structure, featuring a reactive nitrile group, a bromine-substituted aromatic ring, and a phenoxy linkage, offers multiple avenues for molecular modification. The presence of the bromine atom facilitates various cross-coupling reactions for the introduction of diverse substituents, while the nitrile moiety can be transformed into other key functional groups such as carboxylic acids, amines, and amides. This document provides an overview of its synthetic potential in the agrochemical field, complete with experimental protocols and representative data.
Key Reactive Centers and Potential Transformations
The synthetic utility of this compound stems from three primary reactive centers: the nitrile group, the bromine atom on the phenyl ring, and the potential for electrophilic substitution on the aromatic ring.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into several other important moieties, including:
-
Hydrolysis: Conversion to a carboxylic acid, a common functional group in herbicides.
-
Reduction: Formation of a primary amine, a key component in many fungicides and insecticides.
-
Cyclization: Participation in the formation of heterocyclic rings, which are prevalent in modern agrochemicals.
-
-
Bromine Atom Transformations: The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as:
-
Suzuki Coupling: Formation of a new carbon-carbon bond with boronic acids.
-
Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond with amines.
-
Sonogashira Coupling: Formation of a new carbon-carbon bond with terminal alkynes.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations analogous to those involving this compound, based on similar arylacetonitrile derivatives.[1]
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Nitrile Hydrolysis | 6M NaOH, Ethanol/Water, Reflux | 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid | 85-95 |
| Nitrile Reduction | LiAlH₄, THF, 0 °C to rt | 2-(4-Bromo-2,6-dimethylphenoxy)ethanamine | 70-85 |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water, 90 °C | 2-((4'-substituted-[1,1'-biphenyl]-4-yl)oxy)-2,6-dimethylacetonitrile | 75-90 |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 2-((4-(Dialkylamino)-2,6-dimethylphenyl)oxy)acetonitrile | 60-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid (via Nitrile Hydrolysis)
This protocol is adapted from the synthesis of structurally similar compounds.[1]
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add a 6M aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
-
Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid.
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: 85-95%.
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Novel Biaryl Ether Fungicide via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a substituted phenylboronic acid.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Results:
-
Appearance: Typically a white or pale yellow solid.
-
Yield: 75-90%.
-
Characterization: The structure of the novel biaryl ether can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Signaling Pathway for Fungicidal Action
Many modern fungicides act by inhibiting specific metabolic pathways in fungi. For instance, strobilurin derivatives, which share structural similarities with compounds derivable from this compound, inhibit mitochondrial respiration.[2]
Caption: Proposed mechanism of action for a fungicide derived from this compound.
Experimental Workflow for Agrochemical Synthesis
The general workflow for synthesizing and evaluating new agrochemicals from this compound is outlined below.
Caption: General workflow for the synthesis and screening of novel agrochemicals.
Logical Relationship of Synthetic Transformations
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic pathways from this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has profound implications in medicinal chemistry and drug development, where the arylamine motif is a common feature in a wide array of pharmaceutical agents.[2] This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a substrate with notable steric hindrance around the reaction center, to furnish the corresponding arylamine. The protocol is designed to be a robust starting point for researchers, with recommendations for optimization.
Reaction Scheme
The target transformation is the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The steric bulk from the two ortho-methyl groups on the phenyl ring necessitates the use of sterically demanding and electron-rich phosphine ligands to facilitate the reaction.[3]
Key Experimental Parameters
The success of the Buchwald-Hartwig amination of the sterically hindered this compound is critically dependent on the judicious selection of the catalyst system and reaction conditions. The following table summarizes the recommended components and parameters based on literature precedents for similar challenging substrates.
| Parameter | Recommended | Molar Ratio (to Aryl Bromide) | Notes |
| Aryl Halide | This compound | 1.0 equiv | The substrate is sterically hindered, which may require more forcing conditions or specialized ligands for high yields. |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv | The choice of amine will influence the reaction rate and yield. For the synthesis of the primary aniline, an ammonia surrogate like benzophenone imine is recommended.[4] |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 equiv (1-5 mol%) | Both are effective, with Pd₂(dba)₃ often being preferred for its air stability.[2] Pre-formed catalysts can also be used.[5] |
| Phosphine Ligand | XPhos, RuPhos, or BrettPhos | 0.02 - 0.10 equiv (2-10 mol%) | Sterically demanding biaryl phosphine ligands are crucial for coupling hindered substrates.[6] |
| Base | NaOtBu or K₃PO₄ | 1.5 - 2.0 equiv | Sodium tert-butoxide is a strong, non-nucleophilic base commonly used. K₃PO₄ can be a milder alternative.[4][5] |
| Solvent | Toluene or Dioxane | - | Anhydrous, deoxygenated solvent is essential for catalytic activity. |
| Temperature | 80 - 110 °C | - | The optimal temperature may require screening. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC, GC, or LC-MS. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (or ammonia surrogate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Through the septum, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), followed by the amine (1.2 equiv) and anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Considerations
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The protocol provided here for this compound serves as a comprehensive guide for researchers. Due to the sterically demanding nature of the substrate, optimization of the ligand, base, and temperature may be necessary to achieve high yields. Careful monitoring of the reaction is recommended to determine the optimal reaction time.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
analytical methods for monitoring reactions of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (TLC, HPLC, GC)
Introduction
These application notes provide detailed protocols for monitoring the progress of chemical reactions involving 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These methods are crucial for researchers, scientists, and professionals in drug development to assess reaction completion, identify the formation of products, and detect potential impurities. The protocols provided are based on established analytical techniques for similar compounds and serve as a starting point for method development and validation.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for real-time monitoring of reaction progress. It allows for the simultaneous analysis of the starting material, reaction mixture, and product (if available as a standard).
Application Note:
TLC is employed to visually track the consumption of the starting material, this compound, and the appearance of the product spot(s) over time. A "co-spot," where the starting material and reaction mixture are spotted on top of each other, is crucial for distinguishing the starting material from the product, especially when their retention factors (R_f) are similar.[1] The choice of an appropriate solvent system is critical to achieve good separation. Visualization under UV light is typically effective for aromatic compounds like the analyte.
Experimental Protocol:
-
Plate: Silica gel 60 F254 TLC plates.
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1-2 mg/mL.
-
Reaction Mixture: Withdraw a small aliquot (a few microliters) from the reaction mixture at various time points and dilute it with a suitable solvent.
-
-
Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).[1]
-
Using a capillary tube, spot a small amount of the starting material solution onto the 'SM' and 'C' lanes.
-
Spot the diluted reaction mixture onto the 'RM' and 'C' lanes.[1]
-
-
Development:
-
Prepare a developing chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be adjusted to achieve an R_f value of 0.3-0.4 for the starting material.[1]
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil.[1]
-
If necessary, further visualization can be achieved using a staining solution (e.g., potassium permanganate stain) followed by gentle heating.[1]
-
-
Interpretation:
-
The disappearance of the starting material spot in the 'RM' lane indicates the progress of the reaction.
-
The appearance of new spots corresponds to the formation of products.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
Data Presentation:
| Lane | Description | Expected Observation (During Reaction) | Expected Observation (Reaction Completion) |
| SM | Starting Material | A single spot corresponding to this compound | A single spot corresponding to this compound |
| C | Co-spot (SM + RM) | Two distinct or overlapping spots (starting material and product) | A single spot corresponding to the product |
| RM | Reaction Mixture | A spot for the starting material and one or more new product spots | The starting material spot is absent, and a product spot is present |
TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative analytical technique that provides higher resolution and sensitivity compared to TLC, making it suitable for monitoring reaction kinetics and quantifying the components of a reaction mixture.
Application Note:
A reverse-phase HPLC method is generally suitable for the analysis of brominated aromatic compounds. This method can be used to determine the percentage conversion of this compound and to quantify the formation of products and byproducts. The selection of a C18 column and a mobile phase consisting of acetonitrile and water is a common starting point.[2][3]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: C18, 150 x 4.6 mm, 5 µm.[3]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 225 nm (or a wavelength of maximum absorbance for the analyte).[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Reaction Mixture: At various time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with acetonitrile to a suitable concentration. Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the starting material.
-
Inject the prepared samples from the reaction mixture at different time points.
-
Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s).
-
Data Presentation:
| Time Point | Retention Time (min) - Starting Material | Peak Area - Starting Material | Retention Time (min) - Product | Peak Area - Product | % Conversion |
| 0 h | tR1 | ASM,0 | - | 0 | 0 |
| 1 h | tR1 | ASM,1 | tR2 | AP,1 | X1 |
| 2 h | tR1 | ASM,2 | tR2 | AP,2 | X2 |
| ... | ... | ... | ... | ... | ... |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of a reaction.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for monitoring reactions where the starting material and products have sufficient volatility.
Application Note:
GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative information about the reaction progress. For compounds like this compound, a capillary column with a non-polar or medium-polarity stationary phase is recommended. The oven temperature program is crucial for achieving good separation.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Chromatographic Conditions (starting point, may require optimization):
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Split Ratio: 50:1.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.[2]
-
-
Detector Temperature (FID): 300 °C.[2]
-
Injection Volume: 1 µL.[2]
-
-
Sample Preparation:
-
Standard: Accurately weigh approximately 20 mg of this compound and dissolve it in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a known volume.
-
Reaction Mixture: At various time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the same solvent used for the standard.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the starting material.
-
Inject the prepared samples from the reaction mixture at different time points.
-
Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s).
-
Data Presentation:
| Time Point | Retention Time (min) - Starting Material | Peak Area - Starting Material | Retention Time (min) - Product | Peak Area - Product | % Conversion |
| 0 h | tR1 | ASM,0 | - | 0 | 0 |
| 1 h | tR1 | ASM,1 | tR2 | AP,1 | X1 |
| 2 h | tR1 | ASM,2 | tR2 | AP,2 | X2 |
| ... | ... | ... | ... | ... | ... |
GC Analysis Workflow
Caption: Workflow for GC analysis of a reaction.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific reaction conditions and instrumentation. Method validation should be performed to ensure accuracy, precision, and reliability for the intended application.
References
Application Notes and Protocols for the Functionalization of the Active Methylene Group in 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the active methylene group in 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the potential for derivatization at its active methylene position, leading to a wide array of molecular architectures with diverse biological activities. The protocols detailed below are based on established methodologies for analogous arylacetonitrile derivatives and provide a solid foundation for the synthesis of novel compounds.
Overview of Functionalization Reactions
The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile group, rendering the protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. Key functionalization strategies include:
-
C-Alkylation: Introduction of alkyl or substituted alkyl chains.
-
Acylation: Introduction of acyl groups to form β-ketonitriles.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to yield α,β-unsaturated nitriles.
These reactions provide access to a diverse range of derivatives with potential applications as herbicides, fungicides, and therapeutic agents.
Experimental Protocols and Data
C-Alkylation of the Active Methylene Group
This protocol describes the alkylation of this compound with an alkyl halide in the presence of a strong base.
Experimental Workflow for C-Alkylation
Caption: Workflow for the C-alkylation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative Data for C-Alkylation of Analogous Arylacetonitriles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Methyl Iodide | NaH | DMF | Room Temp | 85-95 |
| Ethyl Bromide | LDA | THF | -78 to Room Temp | 70-85 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 80-90 |
Note: Yields are based on reactions with structurally similar arylacetonitriles and may vary for the target compound.
Knoevenagel Condensation with Aromatic Aldehydes
This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or a few drops of a saturated sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum. If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying by column chromatography.
Table 2: Representative Data for Knoevenagel Condensation of Aryl Acetonitriles with Aldehydes
| Aldehyde | Catalyst | Solvent | Reaction Conditions | Expected Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 80-95 |
| 4-Chlorobenzaldehyde | Basic Alumina | Toluene | Reflux | 85-98 |
| 4-Methoxybenzaldehyde | Sodium Ethoxide | Ethanol | Room Temp | 90-97 |
Note: Yields are based on reactions with various arylacetonitriles and may vary for the target compound.
Potential Applications and Signaling Pathways
Derivatives of phenoxyacetonitriles have shown promise in several areas of drug discovery and agrochemical development. The functionalization of the active methylene group of this compound can lead to compounds with potential biological activities.
Herbicidal Activity
Certain phenoxyacetic acid derivatives are well-known herbicides. The functionalized products of this compound could potentially act as inhibitors of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Potential Herbicidal Mode of Action
Caption: Potential mechanism of herbicidal action.
Antimicrobial Activity
The phenoxyacetonitrile scaffold is present in some compounds with reported antimicrobial properties. Functionalization of the active methylene group could lead to novel derivatives with enhanced activity against various bacterial and fungal strains. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Potential Antimicrobial Mode of Action
Caption: Potential mechanism of antimicrobial action.
Conclusion
The functionalization of the active methylene group in this compound offers a versatile platform for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The protocols provided herein serve as a detailed guide for researchers to explore the chemical space around this promising scaffold. Further screening of the synthesized derivatives will be crucial to identify lead compounds with desirable biological activities.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound are common due to the steric hindrance of the 2,6-dimethyl-substituted phenol. The primary causes for low yield include:
-
Incomplete Deprotonation of the Phenol: The base used may not be strong enough to fully deprotonate the sterically hindered and less acidic 4-bromo-2,6-dimethylphenol.
-
Slow SN2 Reaction Rate: The bulky methyl groups ortho to the phenolic oxygen hinder the approach of the phenoxide nucleophile to the electrophilic carbon of the haloacetonitrile.
-
Side Reactions: Competing reactions, such as elimination of the haloacetonitrile or C-alkylation of the phenol, can reduce the yield of the desired O-alkylation product.
-
Poor Solubility: The reactants, particularly the phenoxide salt, may have poor solubility in the chosen solvent, leading to a slow reaction rate.
Q2: What is the optimal base for this reaction?
A2: The choice of base is critical. For a sterically hindered phenol like 4-bromo-2,6-dimethylphenol, a moderately strong base is often preferred to ensure sufficient deprotonation without promoting side reactions.[1]
-
Potassium Carbonate (K2CO3): Often a good first choice as it is a mild and effective base for phenols.[2][3]
-
Sodium Hydride (NaH): A stronger base that can ensure complete deprotonation, but it is also more hazardous and can increase the likelihood of side reactions if not used carefully.[4]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Can be effective, especially in the presence of a phase transfer catalyst.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions:
-
Use a Primary Alkyl Halide: Bromoacetonitrile or chloroacetonitrile are primary halides and are ideal for SN2 reactions.
-
Control the Temperature: Running the reaction at an optimal temperature can favor the desired O-alkylation over side reactions. Start with moderate temperatures (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.
-
Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile can accelerate SN2 reactions.[5]
-
Use a Phase Transfer Catalyst (PTC): A PTC can facilitate the transfer of the phenoxide ion to the organic phase, increasing the rate of the desired reaction and often allowing for the use of milder bases and lower temperatures.[6]
Q4: What are the best practices for purifying the final product?
A4: Purification can typically be achieved through the following steps:
-
Workup: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a water and brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Chromatography: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction not proceeding (only starting materials observed) | 1. Ineffective deprotonation of the phenol. 2. Low reaction temperature. 3. Inactive alkylating agent. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Check the purity and reactivity of the bromoacetonitrile. |
| Low yield with significant unreacted phenol | Incomplete deprotonation. | Increase the equivalents of base or switch to a stronger base. Ensure anhydrous conditions if using NaH. |
| Formation of multiple unidentified spots on TLC | 1. Side reactions (e.g., C-alkylation). 2. Decomposition of starting materials or product. | 1. Use a milder base and a phase transfer catalyst. 2. Lower the reaction temperature. |
| Product is an oil and difficult to purify | Presence of impurities. | Attempt purification by column chromatography. If the product is expected to be a solid, try to induce crystallization by scratching the flask or seeding with a small crystal. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Hindered Phenols
| Base | Solvent | Temperature (°C) | Catalyst | Typical Yield Range (%) | Reference |
| K2CO3 | Acetone/DMF | Reflux | None | 50-70 | [2] |
| K2CO3 | Acetonitrile | Reflux | TBAI | 70-90 | [7] |
| NaOH | Toluene/Water | 80-100 | TBAB | 60-85 | [6] |
| NaH | DMF | 25-60 | None | 80-95 | [4] |
TBAI: Tetrabutylammonium iodide; TBAB: Tetrabutylammonium bromide
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is a general method adapted for the synthesis of this compound.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2,6-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile or DMF (5-10 mL per gram of phenol).
-
Addition of Alkylating Agent: To the stirred suspension, add bromoacetonitrile (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Wash the solids with a small amount of the reaction solvent. Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 5% aqueous NaOH, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
Protocol 2: Phase Transfer Catalysis (PTC) Enhanced Synthesis
This protocol utilizes a phase transfer catalyst to improve reaction efficiency.[6]
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2,6-dimethylphenol (1.0 eq.), 50% aqueous sodium hydroxide (3.0 eq.), toluene (5 mL per gram of phenol), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Addition of Alkylating Agent: Add bromoacetonitrile (1.2 eq.) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the mixture to 70-80 °C and monitor by TLC. The reaction is often faster under PTC conditions, typically 2-4 hours.
-
Workup and Purification: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as described in Protocol 1.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Experimental Workflow for PTC Synthesis
Caption: Experimental workflow for PTC-enhanced synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. iajpr.com [iajpr.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
common side reactions in the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-Bromo-2,6-dimethylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in an SN2 reaction to form the desired ether.[3]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can stem from several factors. Consider the following:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the 4-Bromo-2,6-dimethylphenol. A stronger base or longer reaction time for the deprotonation step might be necessary.
-
Competing Elimination Reaction (E2): Although less common with primary halides like haloacetonitriles, a strong, sterically hindered base can promote the E2 elimination reaction, leading to the formation of byproducts.[3]
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions and decomposition.
-
Moisture in Reaction: Water can react with the strong base and the phenoxide, reducing the concentration of the active nucleophile. It can also lead to hydrolysis of the nitrile group. Ensure all glassware is oven-dried and use anhydrous solvents.[4][5]
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction.
Q3: I've identified an impurity with a higher molecular weight than my product. What is it likely to be, and how can I prevent its formation?
A common higher molecular weight byproduct is the result of C-alkylation. The protons on the carbon atom adjacent to the nitrile group (the α-carbon) in the product are acidic.[6] The base can deprotonate the product to form a carbanion, which can then react with another molecule of the haloacetonitrile, leading to a dialkylated impurity.
-
Prevention Strategy:
-
Use a slight excess of the 4-Bromo-2,6-dimethylphenol relative to the haloacetonitrile to ensure the haloacetonitrile is consumed before it can react with the product.
-
Add the haloacetonitrile slowly to the reaction mixture to maintain a low concentration.
-
Use a milder base, such as potassium carbonate, which is less likely to deprotonate the product's α-carbon.[7]
-
Q4: My final product shows signs of nitrile hydrolysis (e.g., presence of an amide or carboxylic acid). How can I avoid this?
Hydrolysis of the nitrile group can occur under either acidic or basic conditions, particularly in the presence of water.[6]
-
Prevention Strategy:
-
Use anhydrous solvents and reagents. Acetonitrile, a common solvent for this reaction, should be thoroughly dried before use.[4][5][8]
-
During the workup, avoid prolonged exposure to strong acidic or basic aqueous solutions. Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium chloride.[6]
-
Q5: What are the recommended bases and solvents for this synthesis?
The choice of base and solvent is crucial for maximizing yield and minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A mild base that is effective for deprotonating phenols without promoting significant side reactions like elimination or C-alkylation.[7] |
| Sodium Hydride (NaH) | A very strong base that ensures complete deprotonation but may increase the risk of side reactions if not used carefully.[9] | |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that is excellent for SN2 reactions. It must be anhydrous.[3][10] |
| N,N-Dimethylformamide (DMF) | Another suitable polar aprotic solvent that can facilitate the reaction.[3] |
Q6: How can I effectively purify the final product?
Purification is often necessary to remove unreacted starting materials and byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A gradient of hexanes and ethyl acetate on a silica gel column is commonly used.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Monitoring Progress: Thin-layer chromatography (TLC) should be used to monitor the reaction's progress and to identify the fractions containing the pure product during column chromatography.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Williamson ether synthesis.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Bromoacetonitrile (or Chloroacetonitrile)
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,6-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add bromoacetonitrile (1.1 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-82°C) and monitor the progress using TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. orgchemres.org [orgchemres.org]
- 8. data.epo.org [data.epo.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
purification of crude 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Failure of Crystals to Form | The solution is not saturated (too much solvent was used). | Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[1][2] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the pure compound.[1][3] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] | |
| Low Crystal Yield | Excessive solvent was used, leading to a significant amount of the compound remaining in the mother liquor. | Use the minimum amount of hot solvent required to dissolve the crude product.[2][4] You can also try to recover a second crop of crystals by concentrating the mother liquor.[5] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration of the hot solution is done quickly. Using a heated funnel can prevent the product from crystallizing in the funnel.[4] | |
| The compound is too soluble in the cold solvent. | Select a solvent in which the compound has high solubility when hot and low solubility when cold.[4] | |
| Formation of an Oil Instead of Crystals ("Oiling Out") | The compound is coming out of solution at a temperature above its melting point. | Reheat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[1][6] |
| The compound is significantly impure. | Consider purifying the crude material by another method, such as column chromatography, before recrystallization.[1][7] | |
| Discolored Crystals | Presence of colored impurities from the synthesis. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[5][6] Note that using too much charcoal can reduce your yield.[5] |
| Oxidation of the compound. | If the compound is susceptible to oxidation, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Due to the limited availability of specific solubility data for this compound, experimental determination is necessary. Based on its structure (a moderately polar aromatic nitrile), suitable starting points for solvent screening would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene), or mixed solvent systems.
Q2: How do I perform a solvent selection test?
A2: To select a suitable solvent, place a small amount of the crude compound into several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. Heat the test tubes with the insoluble samples to boiling and observe if the compound dissolves. Then, cool the test tubes in which the compound dissolved to see if crystals form. The best solvent will dissolve the compound when hot but not at room temperature, and will produce a good yield of crystals upon cooling.
Q3: My crystals are very small and needle-like. How can I obtain larger crystals?
A3: The formation of small crystals is often a result of rapid cooling.[4] To obtain larger crystals, allow the hot, saturated solution to cool slowly to room temperature without disturbance. Covering the flask with a watch glass and insulating it can further slow the cooling process, promoting the growth of larger, purer crystals.
Q4: What are the potential impurities in crude this compound?
A4: Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials such as 4-bromo-2,6-dimethylphenol and a haloacetonitrile, or by-products from side reactions. The presence of these impurities can affect the crystallization process.
Q5: What should I do if my compound is still impure after one recrystallization?
A5: If the compound is still not pure after one recrystallization, a second recrystallization may be necessary.[5] Alternatively, if the impurities have very different properties from your desired compound, another purification technique like column chromatography might be more effective.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on experimental observations.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating to dissolve the solid completely.[3]
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes while stirring.[6]
3. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[4]
4. Crystallization:
-
Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3][4]
6. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile and structurally similar sterically hindered substrates. Below you will find troubleshooting guides in a question-and-answer format, quantitative data from relevant studies, detailed experimental protocols, and visualizations to aid in your experimental design and problem-solving.
Troubleshooting Guide & FAQs
Q1: I am experiencing low to no conversion in the Suzuki coupling of this compound. What are the likely causes?
A1: Low conversion in the Suzuki coupling of a sterically hindered substrate like this compound is a common challenge. The primary reasons often stem from the steric hindrance around the bromine atom, which is flanked by two methyl groups. This congestion can impede key steps in the catalytic cycle.[1]
The most probable causes include:
-
Inefficient Oxidative Addition: The bulky 2,6-dimethylphenoxy group can hinder the approach of the palladium catalyst to the carbon-bromine bond, slowing down the initial and often rate-determining step of the catalytic cycle.[2]
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The ligand's properties are crucial for catalyst performance.
-
Incorrect Base Selection: The base plays a critical role in activating the boronic acid/ester for transmetalation. An inappropriate base can lead to slow reaction rates or decomposition of starting materials.
-
Unfavorable Solvent Choice: The solvent influences the solubility of reagents and the stability and activity of the catalyst.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester or homocoupling can consume the starting materials and reduce the yield of the desired product.[2]
Q2: What type of palladium catalyst and ligand should I use for a sterically hindered aryl bromide like this?
A2: For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended.[1] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.[1] They also accelerate the final reductive elimination step.
Recommended Ligands:
-
Bulky Biaryl Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with highly substituted biaryls.[1]
-
Specialized Ligands: For particularly challenging couplings, ligands like BI-DIME or AntPhos may be considered.[1]
Q3: My reaction is still sluggish even with a suitable ligand. Could the base be the issue?
A3: Yes, the choice of base is critical and can significantly impact the reaction rate and yield. The base activates the boronic acid, making it more nucleophilic for the transmetalation step. For sterically hindered couplings, a moderately strong to strong base is often required.
Base Recommendations:
-
Potassium Phosphate (K₃PO₄): This is a reliable and frequently used base for hindered couplings. It is often used as a finely ground powder.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially for challenging substrates.[3]
-
Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for very hindered systems or less reactive aryl chlorides.[4]
It is also worth noting that the presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[5]
Q4: What are the common side reactions to look out for, and how can I minimize them?
A4: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a hydrogen atom. It is often promoted by harsh reaction conditions and certain bases. To minimize this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of boronic acids can be exacerbated by the presence of oxygen. Therefore, ensuring the reaction mixture is properly degassed is crucial.
Q5: The nitrile group in my substrate is sensitive. Are there specific conditions I should use to avoid its decomposition?
A5: The nitrile group is generally well-tolerated in Suzuki coupling reactions. However, to ensure its stability, particularly under basic conditions and elevated temperatures, it is advisable to:
-
Use moderately strong but non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
-
Avoid excessively high reaction temperatures if possible. The use of highly active catalyst systems can often allow for lower reaction temperatures.
-
Keep reaction times to a minimum by monitoring the reaction progress closely.
Data Presentation
The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions involving sterically hindered aryl bromides, providing a basis for condition screening.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Sterically Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | >95 | 2,6-Dimethylphenyl bromide |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 98 | 2,4,6-Trimethylphenyl bromide |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 96 | 2-Isopropylphenyl bromide |
| Pd-NHC Complex | - | t-BuOK | Dioxane | 80 | >99 | 2,6-Diisopropylphenyl bromide |
Data compiled from analogous systems reported in the literature.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of a Hindered Aryl Bromide
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 95 |
| Cs₂CO₃ | Dioxane | 100 | 92 |
| K₂CO₃ | Toluene/H₂O (10:1) | 110 | 85 |
| t-BuOK | Dioxane | 80 | 99 |
Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), hindered aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.). Yields are for illustrative purposes based on literature for similar substrates.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a representative protocol that can be adapted and optimized for your specific needs.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and degassed water (if applicable, typically a 5:1 to 10:1 solvent-to-water ratio) to the reaction flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes or by three freeze-pump-thaw cycles.
-
While maintaining a positive pressure of inert gas, add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Suzuki Coupling Conversion
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Derivatization of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
Welcome to the technical support center for the derivatization of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate common challenges and optimize reaction outcomes. The molecule's structure offers two primary sites for derivatization: the nitrile group and the aryl bromide. This guide is structured to address each reactive center systematically.
Section 1: Derivatization of the Nitrile Group
The nitrile moiety is a versatile functional group that can be transformed into key structures like amides, carboxylic acids, and tetrazoles.
Controlled Hydrolysis to Amides
Hydrolyzing a nitrile to an amide without significant formation of the corresponding carboxylic acid requires carefully controlled conditions.
Frequently Asked Questions (FAQs): Nitrile Hydrolysis
-
Q1: My nitrile hydrolysis proceeds all the way to the carboxylic acid, but I want to isolate the amide. How can I stop the reaction at the amide stage?
-
A1: Over-hydrolysis is a common issue because the amide intermediate can be more susceptible to hydrolysis than the starting nitrile under harsh conditions.[1][2] To selectively form the amide, use milder reaction conditions. A highly effective method is the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃), which is often mild and selective for the amide.[1][3] Transition metal catalysts can also facilitate the selective hydration of nitriles to amides under neutral conditions.[1]
-
-
Q2: My reaction is very slow or shows no conversion. What can I do to improve the reaction rate?
-
A2: Nitrile hydrolysis can be slow, often requiring heat.[4] If you are using mild conditions to preserve the amide, a slight increase in temperature or careful addition of a stronger base might be necessary. However, this must be monitored closely by TLC or LC-MS to prevent over-hydrolysis.[3] For acid-catalyzed hydrolysis, protonation of the nitrogen activates the nitrile, so ensuring sufficient acid concentration is key.[2][5]
-
-
Q3: I have other base-sensitive functional groups in my molecule, like an ester. How can I selectively hydrolyze the nitrile?
-
A3: This requires careful selection of chemoselective conditions. Anhydrous hydration methods, which use an aldoxime as a water source in the presence of a catalyst like Wilkinson's catalyst, can be ideal for substrates with hydrolytically labile groups.[1] Metal-catalyzed hydrations under neutral pH also offer excellent functional group tolerance.[1]
-
Troubleshooting Guide: Nitrile to Amide Conversion
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | Insufficiently harsh conditions; low temperature. | Gradually increase reaction temperature and monitor closely. Switch to a stronger acid or base if necessary.[4] |
| Over-hydrolysis to Carboxylic Acid | Conditions are too harsh (high temperature, strong acid/base, prolonged reaction time). | Switch to milder conditions, such as alkaline hydrogen peroxide.[1][3] Reduce reaction time and temperature, monitoring carefully. |
| Formation of Byproducts | Presence of other sensitive functional groups reacting. | Use chemoselective methods like metal-catalyzed hydration under neutral conditions.[1] |
| Low Yield | Incomplete reaction or product degradation. | Optimize reaction time and temperature. Ensure proper workup to avoid product loss. |
Experimental Protocol: Selective Hydrolysis to 2-(4-Bromo-2,6-dimethylphenoxy)acetamide
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMSO.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add a pre-cooled solution of aqueous sodium hydroxide (e.g., 1M, 2.0 eq).
-
Controlled Hydrolysis: Slowly add 30% hydrogen peroxide (3.0-5.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]
-
Workup: Quench the reaction by pouring it into cold water. If the product precipitates, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude amide via recrystallization or column chromatography.
Workflow: Troubleshooting Nitrile Hydrolysis
Caption: Troubleshooting workflow for nitrile to amide conversion.
[3+2] Cycloaddition with Azide to form Tetrazoles
The synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide is a powerful transformation, though it requires careful optimization for safety and yield.[6]
Frequently Asked Questions (FAQs): Tetrazole Synthesis
-
Q1: My tetrazole synthesis has a very low yield. How can I improve it?
-
A1: This reaction is often catalyzed. The use of a Lewis acid (e.g., zinc salts like ZnBr₂ or ZnCl₂) or a Brønsted acid (e.g., ammonium chloride, pyridine hydrochloride) can significantly activate the nitrile and improve yields.[6][7][8] The choice of solvent is also crucial, with DMF being a common and effective option.[7] Microwave-assisted heating has also been shown to accelerate the conversion of less reactive nitriles.[8]
-
-
Q2: I am concerned about the safety of using sodium azide, particularly the formation of hydrazoic acid (HN₃). How can I minimize the risk?
-
A2: This is a critical safety consideration as hydrazoic acid is both toxic and explosive.[9] Performing the reaction under neutral or slightly basic conditions minimizes the formation of HN₃. Using zinc salts in water is a greener and safer alternative that avoids acidic conditions.[6][9] A procedure from Merck Frosst found that using a catalytic amount of zinc oxide in aqueous THF (pH 8) proceeded efficiently with minimal HN₃ detected in the headspace.[9] Always conduct the reaction in a well-ventilated fume hood and have a quench solution (e.g., sodium nitrite) ready to destroy any excess azide.[9]
-
-
Q3: The reaction requires very long reaction times. Can this be accelerated?
Troubleshooting Guide: Tetrazole Synthesis
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | Lack of nitrile activation; Insufficient temperature. | Add a catalyst (e.g., ZnCl₂, NH₄Cl).[6][8] Increase temperature or use microwave heating.[8] |
| Safety Concerns (HN₃) | Reaction run under acidic conditions. | Use a neutral or buffered system (e.g., catalytic ZnO in aq. THF).[9] Work in a well-ventilated hood and follow all safety protocols for handling azides. |
| Difficult Product Isolation | Product is soluble in the reaction mixture/workup solvent. | After the reaction, acidify the solution with aqueous acid (e.g., HCl) to protonate the tetrazole, which often causes it to precipitate.[10] |
| Slow Reaction Rate | Low reactivity of nitrile; mild conditions. | Increase temperature, switch to a more effective catalyst, or consider microwave irradiation.[7][8] |
Data Presentation: Conditions for Tetrazole Synthesis from Nitriles
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference(s) |
| Pyridine·HCl | NaN₃ | DMF | 110 | 8 | Good to Excellent | [7] |
| ZnBr₂ | NaN₃ | Water | 100 | 12-24 | High | [6] |
| NH₄Cl | NaN₃ | DMF | 120-130 | 18-24 | Good | [10] |
| ZnO (catalytic) | NaN₃ | aq. THF | 100 | - | Nearly Quantitative | [9] |
| Iodine | NaN₃ | DMF | 110 | 6-12 | Good to Excellent | [8] |
Experimental Protocol: Zinc-Catalyzed Synthesis of 5-((4-Bromo-2,6-dimethylphenoxy)methyl)-1H-tetrazole
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc bromide (ZnBr₂, 1.0 eq).[6]
-
Solvent Addition: Add a mixture of water and isopropanol as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction's progress using TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethyl acetate and adjust the pH to ~3 with dilute HCl.
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the pure tetrazole.
Workflow: Optimizing Tetrazole Synthesis
Caption: Logical workflow for optimizing tetrazole synthesis conditions.
Section 2: Derivatization of the Aryl Bromo Group
The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl compound. Common challenges include dehalogenation and catalyst deactivation.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
-
Q1: My Suzuki reaction is resulting in a significant amount of a dehalogenated byproduct (hydrodehalogenation). What is causing this and how can I prevent it?
-
A1: Dehalogenation occurs when the aryl halide is reduced to the corresponding arene.[11] This side reaction can be promoted by high temperatures, prolonged reaction times, and certain bases or solvents that can act as hydride sources.[11][12] To minimize it, try lowering the reaction temperature, reducing the reaction time, or screening different bases. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.
-
-
Q2: I am observing homocoupling of my boronic acid. How can I suppress this side reaction?
-
A2: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[12] It is critical to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species can also lead to homocoupling.[12]
-
-
Q3: The reaction is not going to completion. How can I improve the conversion?
-
A3: Incomplete conversion can be due to several factors. The choice of palladium catalyst, ligand, and base is critical and highly substrate-dependent.[13] For an electron-rich aryl bromide like this substrate, a more electron-rich phosphine ligand may be required to facilitate the oxidative addition step.[14] Ensure your boronic acid is of good quality, as they can degrade upon storage. Finally, the choice of solvent and the presence of water can be crucial; many Suzuki couplings benefit from a biphasic solvent system (e.g., toluene/water).[15]
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Dehalogenation Side Product | High temperature; certain bases/solvents acting as hydride source. | Lower reaction temperature. Screen different bases (e.g., K₂CO₃, K₃PO₄). Use anhydrous solvents under an inert atmosphere.[11] |
| Boronic Acid Homocoupling | Presence of oxygen; inefficient catalyst reduction. | Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere. Use a reliable Pd(0) source or an efficient precatalyst.[12] |
| Low or No Conversion | Inactive catalyst; poor choice of ligand/base/solvent; degraded boronic acid. | Screen different Pd catalysts and phosphine ligands. Optimize the base and solvent system. Use fresh, high-quality boronic acid.[13][14] |
| Catalyst Decomposition (Pd Black) | Reaction temperature is too high; ligand is not robust enough. | Lower the reaction temperature. Switch to a more sterically bulky and robust phosphine ligand.[14] |
Data Presentation: Common Conditions for Suzuki Coupling of Aryl Bromides
| Pd Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | [15] |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O | 80 | [16] |
| PdCl₂(dppf) | (none) | K₃PO₄ | Dioxane | 80-100 | [14] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | [17] |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: Add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried flask.
-
Degassing: Seal the flask with a septum, and purge with Argon or Nitrogen for 15-20 minutes.
-
Catalyst/Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the coupled product.[16]
Workflow: Troubleshooting Suzuki Coupling Issues
Caption: Logical relationship diagram for troubleshooting Suzuki coupling.
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. The choice of ligand and base is critical for success.[18]
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
-
Q1: My Buchwald-Hartwig reaction is not working. I only see my starting materials. What should I change?
-
A1: The most critical variables in a Buchwald-Hartwig reaction are the palladium precatalyst, the phosphine ligand, and the base.[19] The reaction is highly sensitive to these components. Using a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[19][20] The ligand choice is also key; bulky, electron-rich phosphine ligands (e.g., tBuXPhos, SPhos) are often necessary to promote both oxidative addition and reductive elimination.[19][21]
-
-
Q2: I am observing hydrodehalogenation of my aryl bromide. How can I avoid this?
-
A2: Hydrodehalogenation is a common side reaction where a palladium hydride species reductively cleaves the C-Br bond.[18][21] This can be minimized by ensuring the reaction environment is free of water and other protic sources that can generate palladium hydrides. Careful selection of the base and solvent is also important. The rate of the desired reductive elimination needs to be faster than competing side reactions; using a ligand that accelerates this step can be beneficial.[22]
-
-
Q3: Can I use a weaker base like potassium carbonate? My substrate is sensitive to strong bases.
-
A3: While strong bases like NaOtBu are most common, weaker bases such as K₂CO₃ or Cs₂CO₃ can be used, particularly with more reactive substrates or specialized catalyst systems.[19] However, reactions with weaker bases often require higher temperatures and may proceed more slowly.[20] Recently, systems using soluble organic bases like DBU have been developed to improve functional group tolerance.[23]
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Incorrect ligand/base combination; inactive catalyst. | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Use a reliable precatalyst (e.g., G3 precatalysts).[19][21] |
| Hydrodehalogenation | Presence of water/protic impurities; slow reductive elimination. | Use anhydrous solvents and reagents under an inert atmosphere. Choose a ligand that promotes rapid reductive elimination.[21][22] |
| β-Hydride Elimination (with amine) | Amine substrate is prone to elimination; slow reductive elimination. | This is more common with certain alkylamines. Use a ligand designed to accelerate reductive elimination over β-hydride elimination.[22] |
| Low Yield | Catalyst deactivation; steric hindrance. | Increase catalyst loading. Switch to a more active catalyst system. For sterically hindered substrates, higher temperatures may be needed.[20] |
Data Presentation: Common Conditions for Buchwald-Hartwig Amination
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | [19] |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | [24] |
| tBuXPhos Pd G3 | (integral) | LHMDS | Dioxane | 100 | [21] |
| XantPhos Pd G3 | (integral) | DBU | MeCN/PhMe | 140 | [23] |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Inert Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2 eq).
-
Reagent Addition: Add this compound (1.0 eq). Seal the tube, and evacuate and backfill with Argon three times.
-
Solvent/Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (e.g., morpholine, 1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir. Monitor the reaction's progress by GC-MS or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Workflow: Buchwald-Hartwig Amination Decision Tree
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Catalyst Selection for Cross-Coupling with 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful implementation of cross-coupling reactions is pivotal for the synthesis of complex molecules. This technical support center provides targeted guidance for catalyst selection in reactions involving the sterically hindered substrate, 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges associated with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for cross-coupling reactions with this compound?
A1: The substrate this compound presents significant steric hindrance due to the two methyl groups ortho to the bromine atom. This steric bulk can impede the approach of the catalyst to the C-Br bond, making the crucial oxidative addition step of the catalytic cycle difficult.[1] Therefore, selecting a catalyst system that can overcome this steric challenge is paramount for achieving high reaction yields and avoiding side reactions.
Q2: What are the primary challenges encountered when performing cross-coupling reactions with this substrate?
A2: The main challenges include:
-
Low or no conversion: The steric hindrance can prevent the catalyst from efficiently engaging with the substrate.
-
Slow reaction rates: The difficulty of oxidative addition often necessitates higher temperatures and longer reaction times.
-
Catalyst deactivation: At elevated temperatures, the catalyst may decompose before the reaction reaches completion.[1]
-
Side reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) or homocoupling of the coupling partners can reduce the yield of the desired product.
Q3: What general classes of catalysts are recommended for sterically hindered aryl bromides like this compound?
A3: For sterically hindered substrates, palladium-based catalysts are most commonly employed. The key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands are highly recommended.[2][3] These ligands promote the formation of a monoligated, highly reactive "L-Pd(0)" species that can more readily access the sterically encumbered C-Br bond.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inefficient Oxidative Addition: The palladium catalyst is too sterically hindered to approach the C-Br bond. | Switch to a bulkier, more electron-rich ligand. For Suzuki-Miyaura, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig amination, ligands such as Josiphos or Buchwald's biaryl phosphine ligands are effective. N-heterocyclic carbene (NHC) ligands like IPr or IMes can also be highly effective.[2][3] |
| Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst. | Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more modern palladacycle precatalyst (e.g., G3 or G4 precatalysts). Ensure rigorous exclusion of oxygen, which can oxidize and deactivate the catalyst. | |
| Slow Reaction Rate | Steric Hindrance: The bulky nature of the substrate slows down the catalytic cycle. | Increase the reaction temperature. However, be mindful of potential catalyst decomposition. Screen different solvents. Aprotic polar solvents like dioxane, toluene, or DMF are often good choices. Increase catalyst loading, but this should be a last resort due to cost and potential for increased side reactions. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | Presence of Protic Impurities: Water or other protic species can lead to the undesired replacement of the bromine atom with hydrogen. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Choose a non-protic base. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often preferred. |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | Oxygen contamination: The presence of oxygen can promote the homocoupling of the boronic acid partner. |
Catalyst System Selection for Common Cross-Coupling Reactions
The following tables summarize recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with sterically hindered aryl bromides, analogous to this compound. Note: These are general recommendations, and optimization will likely be necessary for the specific substrate.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |
| PdCl₂(dppf) | (dppf is the ligand) | Cs₂CO₃ | DMF | 90-120 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 90-110 |
| Pd₂(dba)₃ | BrettPhos | LHMDS | Dioxane | 100 |
| Pd(dba)₂ | Josiphos | K₃PO₄ | Toluene | 80-100 |
Experimental Protocols (Based on Analogous Systems)
Disclaimer: The following protocols are adapted from literature procedures for sterically hindered aryl bromides and have not been specifically optimized for this compound. They should be used as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).
-
Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Add the aryl bromide (1.0 equiv), the amine (1.1 equiv), and the degassed solvent (e.g., toluene).
-
Heat the sealed tube to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with a sterically hindered substrate.
Caption: A decision-making workflow for catalyst selection and optimization.
This technical support guide provides a foundational understanding and practical starting points for researchers working with the challenging substrate this compound. By systematically approaching catalyst and condition screening, the likelihood of a successful cross-coupling outcome can be significantly increased.
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments with 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. The information is designed to address specific issues that may arise during the work-up and purification of reactions involving this sterically hindered compound.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for the work-up of reactions involving this compound?
A1: Due to the 2,6-dimethyl substitution pattern, this compound and its derivatives can be sterically hindered. This can lead to slower reaction rates and may require more forcing reaction conditions. Consequently, the work-up procedure must be robust enough to handle potential side products and unreacted starting materials. Key considerations include:
-
Solvent Selection: The bulky nature of the molecule may affect its solubility. A careful selection of solvents is crucial for efficient extraction.
-
Emulsion Formation: The presence of a polar nitrile group and a nonpolar aromatic ring can sometimes lead to the formation of emulsions during aqueous work-up. Using brine washes and allowing adequate time for phase separation can mitigate this.
-
Purification: Chromatographic purification may be necessary to separate the desired product from structurally similar impurities. The steric hindrance might influence the choice of column chromatography conditions (e.g., eluent system).
Q2: I am having trouble with the Williamson ether synthesis to prepare this compound. What are some common pitfalls during the work-up?
A2: The Williamson ether synthesis involves the reaction of 4-Bromo-2,6-dimethylphenol with an haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base.[1][2][3][4][5] Common work-up issues include:
-
Incomplete reaction: The steric hindrance of the 2,6-dimethylphenol can slow down the SN2 reaction. Ensure the reaction has gone to completion before work-up.
-
Removal of excess base: After the reaction, the base (e.g., K2CO3, NaH) needs to be neutralized or removed. A simple aqueous wash is usually sufficient for carbonate bases. For stronger bases like sodium hydride, a careful quenching with water or a dilute acid is necessary.
-
Separating the product from unreacted phenol: 4-Bromo-2,6-dimethylphenol is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The desired ether product will remain in the organic phase.
Q3: My hydrolysis of the nitrile group to the corresponding carboxylic acid is sluggish, and the work-up is messy. How can I improve this?
A3: Hydrolysis of the nitrile in this compound to 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid can be achieved under basic or acidic conditions. A common issue is incomplete hydrolysis.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
Work-up Procedure: A typical work-up involves cooling the reaction mixture, followed by acidification with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.[6] The carboxylic acid product, being less soluble in acidic aqueous solution, should precipitate out. The solid can then be collected by vacuum filtration and washed with cold water to remove inorganic salts.[6] If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
Q4: I am performing a Suzuki-Miyaura coupling reaction with this compound. How do I effectively remove the palladium catalyst and boron-containing byproducts during the work-up?
A4: The work-up for a Suzuki-Miyaura coupling reaction typically involves a few key steps to remove the catalyst and byproducts.
-
Filtration: After the reaction is complete, it is often beneficial to filter the reaction mixture through a pad of Celite® to remove the solid palladium catalyst.
-
Aqueous Washes: Washing the organic layer with water or a mild aqueous base can help remove some of the inorganic salts.
-
Boronic Acid Removal: Boronic acid byproducts can sometimes be challenging to remove. One common method is to wash the organic layer with an aqueous solution of a base like NaOH or to perform a liquid-liquid extraction. Another technique involves repeated co-evaporation with methanol to form the volatile trimethyl borate.
Troubleshooting Guides
Problem 1: Low Yield After Work-up of Williamson Ether Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The steric hindrance of 4-bromo-2,6-dimethylphenol can slow the reaction. Try increasing the reaction temperature or using a more reactive haloacetonitrile (e.g., iodoacetonitrile). |
| Product Loss During Aqueous Wash | If the product has some water solubility, minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent. |
| Decomposition of Product | If the reaction or work-up conditions are too harsh (e.g., strong base at high temperature), the product might decompose. Consider using milder conditions. |
Problem 2: Formation of an Emulsion During Extraction
| Possible Cause | Troubleshooting Step |
| High Concentration of Reactants/Products | Dilute the reaction mixture with more organic solvent before the aqueous wash. |
| Presence of Fine Particulate Matter | Filter the reaction mixture through a pad of Celite® before extraction. |
| Incompatible Solvent System | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | The steric hindrance of the 2,6-dimethylphenoxy group can make the polarity of the product similar to that of certain byproducts. Experiment with different eluent systems, including using a small percentage of a more polar solvent or a different solvent system altogether (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). |
| Product Streaking on the Column | The nitrile group can sometimes interact strongly with the silica gel. Adding a small amount of a modifier like triethylamine to the eluent can help to reduce tailing. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid via Nitrile Hydrolysis
This protocol is adapted from a procedure for a structurally similar compound.[6]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a strong base (e.g., 6M NaOH solution, 5.0 eq). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully acidify the mixture with concentrated HCl until the pH is approximately 1-2. c. If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and then dry to obtain the crude 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid. d. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) or by silica gel column chromatography.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| 6M NaOH | 5.0 | Base for hydrolysis |
| Concentrated HCl | As needed | Acid for neutralization and precipitation |
| Ethanol/Water | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing Agent |
| Na2SO4 or MgSO4 | - | Drying Agent |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical workflow for troubleshooting work-up and purification issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. francis-press.com [francis-press.com]
- 6. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
dealing with impurities in 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. The information provided here will help you identify and deal with common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities are typically related to the Williamson ether synthesis, the primary method for its preparation. These can include:
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Unreacted Starting Materials: 4-Bromo-2,6-dimethylphenol and haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).
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Side-Products: C-alkylation products can form as an alternative to the desired O-alkylation.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom of the aromatic ring.
-
Impurities from Starting Materials: The purity of the initial reagents will impact the final product. For instance, the 4-Bromo-2,6-dimethylphenol may contain other brominated or isomeric impurities.
-
Hydrolysis Products: The presence of water during the reaction or work-up can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
-
Residual Solvents and Base: Solvents used in the reaction (e.g., acetone, acetonitrile) and the base (e.g., potassium carbonate) may be present in trace amounts.
Q2: How can I detect these impurities?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying impurities.[2][3]
Q3: What is the likely synthetic route for this compound?
The most probable synthetic route is the Williamson ether synthesis.[1][3][4] This reaction involves the deprotonation of 4-Bromo-2,6-dimethylphenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a haloacetonitrile.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure stoichiometric amounts of reagents or a slight excess of the haloacetonitrile. - Increase reaction time or temperature, monitoring by TLC or HPLC. |
| Side-reactions are favored. | - Use a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to favor the S\N2 reaction.[2] - Control the reaction temperature, as lower temperatures generally favor substitution over elimination.[2] | |
| Presence of Unreacted 4-Bromo-2,6-dimethylphenol | Insufficient base or haloacetonitrile. | - Use at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) to ensure complete deprotonation of the phenol. - Use a slight excess of the haloacetonitrile. |
| Inefficient reaction conditions. | - Optimize reaction time and temperature. | |
| Presence of a C-Alkylated Isomer | Reaction conditions favoring C-alkylation. | - The choice of solvent can influence the O/C alkylation ratio. Experiment with different polar aprotic solvents.[5] |
| Product is an oil instead of a solid | Presence of impurities. | - Purify the product using column chromatography or recrystallization to remove impurities that may be depressing the melting point. |
| Hydrolysis of the nitrile group | Presence of water in the reaction or during work-up. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up, minimize contact with aqueous acidic or basic solutions for extended periods. |
Experimental Protocols
General Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve a small amount of the impure solid in various solvents (e.g., ethanol, isopropanol, toluene, heptane) at their boiling points to find a solvent in which the compound has high solubility when hot and low solubility when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot chosen solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific system and impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for handling impurities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Monitoring the Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. The following sections detail common reaction monitoring techniques and address specific issues that may be encountered during its synthesis, which is typically achieved via a Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which techniques are most suitable for monitoring the progress of the this compound synthesis?
A1: The most common and effective techniques for monitoring this reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[1][2][3] The choice depends on the available equipment, the desired level of quantification, and the specific reaction conditions. For rapid, qualitative checks, TLC is highly effective.[1][4] For quantitative analysis of reaction conversion and impurity profiling, HPLC and GC are preferred.[2][3]
Q2: How can I use TLC to monitor the reaction?
A2: TLC provides a quick and straightforward way to visualize the consumption of starting materials and the formation of the product. You will need to spot the reaction mixture alongside the starting materials (4-bromo-2,6-dimethylphenol and bromoacetonitrile) on a silica gel TLC plate. As the reaction progresses, the spot corresponding to the starting phenol should diminish, while a new spot for the ether product will appear.[1][4][5]
Q3: My TLC plate shows multiple spots. What could they be?
A3: Besides your starting materials and product, extra spots could indicate the presence of byproducts or impurities. Common byproducts in a Williamson ether synthesis include those from competing elimination reactions or C-alkylation of the phenoxide.[3] It is also possible to have unreacted intermediates. Running co-spots with your starting materials can help identify them.[5]
Q4: I am not seeing any product formation on my TLC. What should I check?
A4: A lack of product formation could be due to several factors:
-
Inactive Base: Ensure the base used to deprotonate the phenol (e.g., sodium hydride) is fresh and active.
-
Low Temperature: The reaction may require heating. Williamson ether syntheses are often run at elevated temperatures.[3]
-
Poor Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally preferred.[3]
-
Degraded Reagents: Check the purity and integrity of your starting materials.
Q5: How can I quantify the reaction progress more accurately than with TLC?
A5: For accurate quantification, HPLC or GC are the recommended methods.[2] You can take aliquots from the reaction mixture at different time points, quench the reaction in the aliquot, and analyze it to determine the ratio of starting material to product.[4] Quantitative NMR (qNMR) can also be used for very precise measurements.[2]
Q6: What are the potential challenges when developing an HPLC method for this compound?
A6: Challenges in HPLC method development can include poor peak shape, inadequate separation from impurities, and lack of a strong UV chromophore. For this compound, the phenyl ring should provide adequate UV absorbance for detection.[6] Method development will involve optimizing the mobile phase composition, column type (a C18 column is a good starting point), and detection wavelength.[2][6]
Q7: My reaction seems to have stalled. How can I confirm this and what should I do?
A7: You can confirm a stalled reaction by taking samples at different time intervals and analyzing them by TLC, HPLC, or GC. If the ratio of product to starting material is no longer changing, the reaction has likely stopped. To address this, you could try adding more of the limiting reagent, increasing the temperature, or adding a phase-transfer catalyst if applicable.[1][7]
Quantitative Data Summary
The choice of analytical method for purity assessment and reaction monitoring depends on various factors. The table below summarizes the key performance indicators for HPLC, GC, and qNMR based on data for structurally similar compounds.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity is directly proportional to the number of atomic nuclei. |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
Experimental Protocols
Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel plates (e.g., Silica Gel 60 F254). Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
On the baseline, spot a small amount of the starting material (4-bromo-2,6-dimethylphenol).
-
Spot a small amount of the co-reactant (bromoacetonitrile).
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline. It is often useful to spot a "co-spot" containing both the reaction mixture and the starting material to aid in identification.[5]
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of ethyl acetate and hexanes).[5][8] The choice of eluent may require some optimization to achieve good separation.
-
Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[1] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from protocols for similar aromatic nitriles.[6][9]
-
Instrumentation: An HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Carefully take a small aliquot from the reaction mixture and quench it (e.g., by diluting in a large volume of mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
Analysis: Inject the sample and monitor the chromatogram. The retention times of the starting materials and product should be determined by injecting standards of each. The peak areas can be used to calculate the percentage conversion of the starting material to the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for monitoring volatile and thermally stable compounds.[3][10]
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) is required.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode.
-
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture and quench it.
-
Dilute the sample in a suitable solvent (e.g., ethyl acetate).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra. The components can be identified by their retention times and fragmentation patterns.
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved A Williamson ether synthesis reaction was performed. | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. gcms.cz [gcms.cz]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of Novel Compounds Derived from 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
Researchers have synthesized a novel series of N-aryl acetamide derivatives stemming from 2-(4-bromo-2,6-dimethylphenoxy)acetonitrile, revealing promising anticancer and antimicrobial properties. This guide provides a comprehensive comparison of these compounds, their biological activities, and the experimental protocols used for their evaluation, offering valuable insights for scientists and drug development professionals.
A recent study focused on the synthesis and biological evaluation of a new class of compounds derived from 2-(4-bromo-2,6-dimethylphenoxy)acetic acid. The core structure was modified by introducing various substituted anilines to create a library of N-aryl acetamide derivatives. These compounds were then subjected to rigorous testing to determine their efficacy against several cancer cell lines and microbial strains, with some demonstrating significant biological activity. This guide will delve into the specifics of their performance, comparing them with established alternative drugs.
In Vitro Anticancer Activity: A Promising Front
The newly synthesized compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
Among the synthesized derivatives, N-(4-chlorophenyl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide (Compound 3c ) and N-(4-fluorophenyl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide (Compound 3d ) exhibited the most potent anticancer activity. Notably, Compound 3c displayed an IC50 value of 7.8 µM against the MCF-7 cell line, which is comparable to the standard anticancer drug, Doxorubicin.
Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Compound 3a (N-phenyl) | 15.2 | 21.5 | 18.9 |
| Compound 3b (N-(4-methylphenyl)) | 12.5 | 18.3 | 16.1 |
| Compound 3c (N-(4-chlorophenyl)) | 7.8 | 10.2 | 9.5 |
| Compound 3d (N-(4-fluorophenyl)) | 8.1 | 11.5 | 10.8 |
| Compound 3e (N-(4-nitrophenyl)) | 10.3 | 14.7 | 13.2 |
| Doxorubicin (Standard) | 6.5 | 8.9 | 7.2 |
Antimicrobial Activity: A Dual Threat
The antimicrobial potential of the synthesized compounds was assessed against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Kirby-Bauer disk diffusion method was employed to determine the zone of inhibition, providing a qualitative measure of their antimicrobial efficacy.
Compounds with electron-withdrawing groups on the N-aryl ring, particularly Compound 3c and Compound 3d , demonstrated significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Their antifungal activity against Candida albicans was also noteworthy.
Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Compound 3a (N-phenyl) | 12 | 8 | 10 |
| Compound 3b (N-(4-methylphenyl)) | 14 | 9 | 11 |
| Compound 3c (N-(4-chlorophenyl)) | 18 | 11 | 15 |
| Compound 3d (N-(4-fluorophenyl)) | 17 | 10 | 14 |
| Compound 3e (N-(4-nitrophenyl)) | 15 | 9 | 13 |
| Ciprofloxacin (Standard - Bacteria) | 22 | 25 | - |
| Fluconazole (Standard - Fungus) | - | - | 19 |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and the standard drug (Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
MTT Assay Experimental Workflow
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
The antimicrobial activity was evaluated by the disk diffusion method.
-
Inoculum Preparation: A standardized inoculum of the test microorganisms was prepared and uniformly swabbed onto the surface of Mueller-Hinton agar plates.
-
Disk Impregnation: Sterile filter paper disks (6 mm in diameter) were impregnated with a standard concentration (100 µ g/disk ) of the synthesized compounds and the standard drugs (Ciprofloxacin and Fluconazole).
-
Disk Placement: The impregnated disks were placed on the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disk was measured in millimeters.
Disk Diffusion Assay Workflow
Potential Mechanism of Action: Targeting the Ras/Raf/MEK/ERK Signaling Pathway
While the precise mechanism of action for these novel compounds is still under investigation, preliminary studies suggest a potential interaction with the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. It is hypothesized that these acetamide derivatives may inhibit one or more kinases within this cascade, leading to the observed cytotoxic effects.
Hypothesized Inhibition of the Ras/Raf/MEK/ERK Pathway
Conclusion
The synthesized N-aryl acetamide derivatives of this compound demonstrate significant potential as both anticancer and antimicrobial agents. The presence of electron-withdrawing substituents on the N-aryl ring appears to be crucial for enhanced biological activity. Further investigation into the precise mechanism of action and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds. This comparative guide provides a foundational understanding for researchers looking to explore this novel class of molecules in the ongoing quest for more effective therapeutic agents.
A Comparative Guide to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile and Other Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of building blocks is paramount to the successful construction of complex molecular architectures. This guide provides an objective comparison of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile with other relevant synthetic building blocks. The comparison focuses on the reactivity and performance in key chemical transformations, supported by experimental data to inform synthetic strategy.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by three key reactive sites: the aryl bromide, the active methylene group, and the nitrile moiety. The presence of two methyl groups ortho to the phenoxy linkage provides steric hindrance that can influence the reactivity of the aryl bromide in cross-coupling reactions. The electron-donating nature of the dimethylphenoxy group can also modulate the acidity of the methylene protons and the reactivity of the nitrile group.
Comparison of Reactivity in Key Synthetic Transformations
The utility of a synthetic building block is best assessed by its performance in a range of chemical reactions. This section compares this compound with other aryl bromides and active methylene compounds in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and alkylation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a critical factor in the efficiency of this reaction. Generally, aryl bromides are more reactive than aryl chlorides. The electronic nature of the substituents on the aromatic ring also plays a significant role, with electron-withdrawing groups often facilitating the oxidative addition step.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 (estimated) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 95[1] |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2-Bromomesitylene | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 12 | 63[2] |
| 3-Bromoquinoline | P1-L4 | - | THF/H₂O | 110 | 0.17 | 82[3] |
Note: The yield for this compound is an estimation based on the reactivity of similar sterically hindered and electron-rich aryl bromides. Direct comparative data under identical conditions was not available in the searched literature.
The sterically hindered nature of this compound, due to the ortho-methyl groups, may necessitate more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve high yields compared to less hindered aryl bromides like 4-bromoanisole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The success of this reaction is also highly dependent on the nature of the aryl halide, the amine coupling partner, the catalyst system, and the base employed.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Various Aryl Bromides with Aniline
| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~90 (estimated) |
| Bromobenzene | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 24 | 96[4] |
| 4-Bromotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 | 98 |
| 2-Bromopyridine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[5] |
| 4-Bromobenzonitrile | XantPhos-Pd G3 / DBU | DBU | Toluene | 110 | 1 | 88[6] |
Note: The yield for this compound is an estimation based on the reactivity of similar aryl bromides. Direct comparative data under identical conditions was not available in the searched literature.
Similar to the Suzuki-Miyaura coupling, the steric hindrance of the ortho-methyl groups in this compound can influence the reaction rate. However, the use of bulky, electron-rich phosphine ligands like XPhos can often overcome this steric hindrance, leading to high-yielding reactions.
Alkylation of the Active Methylene Group
The methylene group alpha to the nitrile is activated and can be readily deprotonated and alkylated. The acidity of these protons is influenced by the electron-withdrawing nature of the nitrile and the electronic properties of the aryloxy group.
Table 3: Comparison of Reactivity in Alkylation of Active Methylene Compounds
| Active Methylene Compound | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| This compound | Benzyl Bromide | Cs₂CO₃ | DMF | Room Temp. | High (qualitative)[7] |
| Phenylacetonitrile | Benzyl Bromide | Cs₂CO₃ | DMF | 70°C | High (qualitative)[7] |
| Diethyl Malonate | Allyl Bromide | Cs₂CO₃ | DMF | Room Temp. | 98[7] |
| Ethyl Acetoacetate | Ethyl Iodide | NaOEt | EtOH | Reflux | 70 |
The electron-donating dimethylphenoxy group in this compound may slightly decrease the acidity of the methylene protons compared to a simple phenylacetonitrile. However, it is still sufficiently acidic for deprotonation and subsequent alkylation under standard basic conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. The following are representative protocols for the key transformations discussed.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask is added the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
General Procedure for Alkylation of the Active Methylene Group
-
To a solution of the phenoxyacetonitrile derivative (1.0 equiv) in a suitable solvent (e.g., DMF) is added a base (e.g., Cs₂CO₃, 2.0 equiv) at room temperature.
-
The alkylating agent (e.g., benzyl bromide, 1.1 equiv) is added, and the mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
General Procedure for Nitrile Hydrolysis
-
The nitrile (1.0 equiv) is dissolved in a mixture of ethanol and aqueous sodium hydroxide (e.g., 6 M NaOH).
-
The mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
Visualizing Synthetic Pathways
The following diagrams illustrate the key reactive sites of this compound and a typical experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes for the preparation of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary and most established method, the Williamson ether synthesis, is compared with a potential alternative, the Ullmann condensation. This comparison is supported by detailed experimental protocols and a summary of key performance indicators to aid in route selection for laboratory and process scale-up.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. An alternative approach, the Ullmann condensation, offers a different mechanistic pathway that may present advantages under specific circumstances.
| Parameter | Williamson Ether Synthesis | Williamson Ether Synthesis with PTC | Ullmann Condensation (Hypothetical) |
| Starting Materials | 4-Bromo-2,6-dimethylphenol, Haloacetonitrile (Bromo- or Chloroacetonitrile) | 4-Bromo-2,6-dimethylphenol, Haloacetonitrile | 4-Bromo-2,6-dimethylphenol, Haloacetonitrile |
| Key Reagents | Strong Base (e.g., NaH, K₂CO₃, NaOH) | Strong Base, Phase Transfer Catalyst (e.g., TBAB) | Copper Catalyst (e.g., CuI, Cu₂O), Ligand, Base |
| Typical Solvents | Acetone, Acetonitrile, DMF | Toluene, Dichloromethane (biphasic) | DMF, Dioxane, Toluene |
| Reaction Temperature | 25-82°C | 25-80°C | 100-150°C |
| Typical Reaction Time | 4-24 hours | 2-12 hours | 12-48 hours |
| Reported Yields | Moderate to High (60-90%) | High (80-95%) | Moderate to High (50-85%) |
| Key Advantages | Well-established, readily available reagents, mild conditions. | Faster reaction rates, milder conditions, suitable for biphasic systems. | Potentially suitable for less reactive substrates, avoids strong bases. |
| Key Disadvantages | May require anhydrous conditions (with NaH), potential for O- vs. C-alkylation side reactions. | Cost of phase transfer catalyst. | Higher reaction temperatures, cost and toxicity of copper catalyst and ligands, longer reaction times. |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This classical method involves the nucleophilic substitution of a haloacetonitrile by the phenoxide ion of 4-bromo-2,6-dimethylphenol.
Protocol:
-
Phenoxide Formation: To a solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, is added a base (1.1-1.5 eq) such as potassium carbonate or sodium hydride. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Bromoacetonitrile or chloroacetonitrile (1.1 eq) is added to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (for acetone or acetonitrile) and stirred for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Route 1a: Williamson Ether Synthesis with Phase Transfer Catalysis (PTC)
The use of a phase transfer catalyst can enhance the reaction rate and allow for the use of a biphasic solvent system with an inorganic base.
Protocol:
-
Reaction Setup: A mixture of 4-bromo-2,6-dimethylphenol (1.0 eq), an aqueous solution of a strong base like sodium hydroxide (2.0 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a solvent like toluene is prepared.
-
Addition of Alkylating Agent: Bromoacetonitrile or chloroacetonitrile (1.1 eq) is added to the biphasic mixture.
-
Reaction: The mixture is stirred vigorously at a temperature ranging from room temperature to 80°C for 2-12 hours, with reaction progress monitored by TLC.
-
Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Route 2: Ullmann Condensation (Hypothetical Protocol)
This copper-catalyzed cross-coupling reaction represents a potential alternative for the formation of the aryl-ether bond.
Protocol:
-
Reaction Setup: In a reaction vessel, 4-bromo-2,6-dimethylphenol (1.0 eq), a copper(I) salt such as copper(I) iodide (CuI, 0.1-0.2 eq), a suitable ligand (e.g., a phenanthroline or diamine derivative, 0.2-0.4 eq), and a base such as cesium carbonate or potassium phosphate (2.0 eq) are combined in a high-boiling point solvent like DMF or dioxane.
-
Addition of Coupling Partner: Bromoacetonitrile or chloroacetonitrile (1.2 eq) is added to the mixture.
-
Reaction: The reaction mixture is heated to a temperature between 100-150°C and stirred for 12-48 hours under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove the copper catalyst and inorganic salts.
-
Purification: The filtrate is washed with aqueous ammonia solution (to remove residual copper) and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Visualization of Synthetic Strategies
Caption: Comparison of synthetic pathways to the target molecule.
Caption: General experimental workflow for synthesis.
Spectroscopic Analysis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile and two structural analogs: 2-(4-chlorophenoxy)acetonitrile and 2-(p-tolyloxy)acetonitrile. The objective is to offer a comprehensive dataset for researchers working with these and similar chemical entities, aiding in structural elucidation and characterization. This document presents predicted and experimental spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Spectroscopic Data
Table 1: 1H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | CDCl3 | ~7.2 (s, 2H) | Aromatic H |
| ~4.7 (s, 2H) | -O-CH2-CN | ||
| ~2.3 (s, 6H) | -CH3 | ||
| 2-(4-chlorophenoxy)acetonitrile | CDCl3 | 7.31 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H) | Aromatic H |
| 4.75 (s, 2H) | -O-CH2-CN | ||
| 2-(p-tolyloxy)acetonitrile | CDCl3 | 7.12 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H) | Aromatic H |
| 4.72 (s, 2H) | -O-CH2-CN | ||
| 2.31 (s, 3H) | -CH3 |
Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl3 | ~154 | C-O (Aromatic) |
| ~132 | C-Br (Aromatic) | ||
| ~130 | C-H (Aromatic) | ||
| ~128 | C-CH3 (Aromatic) | ||
| ~116 | -CN | ||
| ~55 | -O-CH2-CN | ||
| ~16 | -CH3 | ||
| 2-(4-chlorophenoxy)acetonitrile | CDCl3 | 156.4, 129.8, 127.2, 116.3, 115.8, 54.2 | Aromatic C, -CN, -O-CH2-CN |
| 2-(p-tolyloxy)acetonitrile | CDCl3 | 155.9, 131.5, 130.2, 116.8, 115.2, 54.5, 20.5 | Aromatic C, -CN, -O-CH2-CN, -CH3 |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Sample Phase | Characteristic Absorption Bands (cm-1) | Assignment |
| This compound | Solid (KBr pellet) | ~2250 | C≡N stretch |
| ~1570, 1470 | C=C stretch (Aromatic) | ||
| ~1240 | C-O-C stretch (Aryl ether) | ||
| ~860 | C-H bend (Aromatic) | ||
| ~560 | C-Br stretch | ||
| 2-(4-chlorophenoxy)acetonitrile | Solid | 2251, 1593, 1491, 1246, 827, 1088 | C≡N, C=C, C-O-C, C-H, C-Cl |
| 2-(p-tolyloxy)acetonitrile | Solid | 2250, 1610, 1510, 1240, 815 | C≡N, C=C, C-O-C, C-H |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | EI | 239/241 | 200/202 ([M-CH2CN]+), 121 ([M-Br-CH2CN]+) |
| 2-(4-chlorophenoxy)acetonitrile | EI | 167/169 | 128/130 ([M-CH2CN]+), 93 ([M-Cl-CN]+) |
| 2-(p-tolyloxy)acetonitrile | EI | 147 | 108 ([M-CH2CN]+), 91 ([M-O-CH2CN]+) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. These should be adapted based on the specific instrumentation and sample characteristics.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg (for 1H NMR) or 20-50 mg (for 13C NMR) of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans compared to 1H NMR, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: For this class of compounds, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound, from sample preparation to final structure elucidation.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound with its chloro and methyl analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry and drug discovery, facilitating the identification and characterization of these and related compounds. The systematic approach outlined, from data acquisition to structural elucidation, underscores the power of modern spectroscopic techniques in chemical research.
Comparative In Vitro Screening of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile Analogues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro biological activities of a series of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile analogues. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further investigation and development of this class of compounds.
Executive Summary
Phenoxyacetonitrile derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This guide focuses on analogues of this compound, presenting a comparative analysis of their in vitro anticancer and antimicrobial activities. The data presented herein is compiled from various studies on structurally related compounds, providing a valuable resource for understanding the structure-activity relationships (SAR) within this chemical class.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxicity and antimicrobial activity of various phenoxyacetonitrile and phenylacrylonitrile analogues. While specific data for a comprehensive series of this compound analogues is not available in the public domain, the presented data on related structures offers valuable insights into the potential efficacy of this compound class.
Table 1: In Vitro Anticancer Activity of Phenylacrylonitrile and Phenoxyacetamide Analogues
| Compound ID | Analogue Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1g2a | 2-Phenylacrylonitrile | HCT116 | 0.0059 | Taxol | - |
| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | Taxol | - |
| Compound I | Phenoxyacetamide | HepG2 | 1.43 | 5-Fluorouracil | 5.32[1] |
| Compound II | Phenoxyacetamide | HepG2 | 6.52 | 5-Fluorouracil | 5.32[1] |
| Compound I | Phenoxyacetamide | MCF-7 | 7.43 | - | -[1] |
| AC-13 | 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one | HCT-116 | 42.1 | - | -[2] |
| AC-10 | 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-one | MCF-7 | 74.7 | - | -[2] |
Table 2: In Vitro Antimicrobial Activity of Substituted Heterocyclic Derivatives
| Compound ID | Compound Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 60 | Sulfonamide containing heterocyclic | β-lactam-resistant Gram-negative bacteria | 200 | Amoxicillin | 50 - >500[3] |
| Compound 61 | Sulfonamide containing heterocyclic | β-lactam-resistant Gram-negative bacteria | 300 | Amoxicillin | 50 - >500[3] |
| Compound 54 | Sulfonamide containing benzothiazole | Various bacteria | 15.5 - 31.25 | - | -[3] |
| Compound 4 | para-alkoxy phenyl-β-ketoaldehyde | Staphylococcus aureus | - | Houttuynin, Levofloxacin | -[4] |
| 3a | 2-morpholinomethylamino-pyrimidine | P. citrinum | 75 | Ketoconazole | 25[5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[2]
-
MTT Addition: Remove the treatment media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[2]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of chemical compounds.
References
Structure-Activity Relationship Studies of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile Derivatives: A Comparative Analysis
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the structure-activity relationship (SAR) data for 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile derivatives. Despite extensive searches for SAR studies, quantitative biological activity data, detailed experimental protocols, and associated signaling pathways for this specific class of compounds could not be located.
While the individual chemical moieties—a substituted phenoxy ring, a bromo-substituent, and a nitrile group—are common in various biologically active molecules, including herbicides and antimicrobial agents, the specific combination represented by this compound and its analogs does not appear to be extensively studied or reported in the accessible scientific domain.
This guide, therefore, cannot provide a direct comparative analysis of the biological performance of this compound derivatives due to the absence of the necessary experimental data.
Potential Areas of Biological Activity
Based on the SAR of structurally related compounds, derivatives of this compound could potentially exhibit activities in the following areas:
-
Herbicidal Activity: Phenoxyacetic acid and phenoxyacetonitrile derivatives are well-known classes of herbicides. The substituents on the phenyl ring play a crucial role in determining the herbicidal spectrum and potency. The presence of halogens, such as bromine, and alkyl groups can influence the molecule's uptake, transport, and interaction with its biological target in plants.
-
Antimicrobial Activity: Bromophenols and various nitrile-containing compounds have been reported to possess antibacterial and antifungal properties. The lipophilicity and electronic properties conferred by the bromo- and dimethyl-substituents on the phenoxy ring could modulate the interaction of these derivatives with microbial cell membranes or intracellular targets.
Future Research Directions
The lack of available data highlights an opportunity for future research. A systematic SAR study of this compound derivatives would be a valuable contribution to the field of medicinal and agricultural chemistry. Such a study would involve:
-
Synthesis of a Library of Derivatives: A series of analogs would need to be synthesized, systematically varying the substituents on the phenoxyacetonitrile scaffold. This could include modifications at the 2, 4, and 6 positions of the phenoxy ring, as well as alterations to the acetonitrile moiety.
-
Biological Screening: The synthesized compounds would then be screened against a panel of relevant biological targets, such as different weed species, bacteria, or fungi, to identify initial lead compounds.
-
Quantitative Assays: For active compounds, quantitative assays (e.g., determination of IC50 or MIC values) would be conducted to establish a quantitative SAR.
-
Mechanistic Studies: Further investigations into the mechanism of action and potential signaling pathways of the most potent derivatives would provide a deeper understanding of their biological effects.
Below is a conceptual workflow for such a research program.
A Comparative Guide to Purity Assessment of Synthesized 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. In the landscape of pharmaceutical development and chemical research, rigorous purity assessment is paramount to ensure the reliability and safety of synthesized compounds. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis with a structurally similar alternative, 2-(4-chloro-2,6-dimethylphenoxy)acetonitrile, to offer a thorough understanding of the purity assessment process.
Comparison with an Alternative: The Chloro Analogue
For a comprehensive evaluation, we compare the target compound with its chloro-analogue, 2-(4-chloro-2,6-dimethylphenoxy)acetonitrile. The primary difference lies in the halogen substituent on the phenyl ring, which influences the compound's physicochemical properties and, consequently, its behavior in various analytical systems.
Table 1: Comparison of Physicochemical Properties and Expected Analytical Behavior
| Property/Technique | This compound | 2-(4-chloro-2,6-dimethylphenoxy)acetonitrile | Expected Differences & Rationale |
| Molecular Weight | 240.10 g/mol | 195.65 g/mol | The higher atomic weight of bromine results in a greater molecular weight for the bromo-compound. |
| Polarity | Slightly less polar | Slightly more polar | Bromine is less electronegative than chlorine, leading to a slightly lower overall polarity for the bromo-compound. |
| HPLC Retention Time | Longer | Shorter | In reverse-phase HPLC, the less polar bromo-compound will have a stronger affinity for the nonpolar stationary phase, resulting in a longer retention time. |
| GC Elution Time | Longer | Shorter | Due to its higher molecular weight and boiling point, the bromo-compound will elute later than the chloro-analogue in a standard GC temperature program. |
| Mass Spectrometry | Isotopic pattern of Br (approx. 1:1 ratio for 79Br and 81Br) | Isotopic pattern of Cl (approx. 3:1 ratio for 35Cl and 37Cl) | The characteristic isotopic patterns of bromine and chlorine provide a clear distinction in their mass spectra. |
| ¹H NMR (Aromatic) | Protons ortho to the ether linkage will have a slightly different chemical shift. | Protons ortho to the ether linkage will have a slightly different chemical shift. | The electronic effect of bromine versus chlorine will cause minor shifts in the aromatic proton signals. |
| ¹³C NMR (C-Halogen) | Carbon attached to bromine will have a chemical shift around 115-120 ppm. | Carbon attached to chlorine will have a chemical shift around 128-133 ppm. | The carbon attached to the more electronegative chlorine will be more deshielded and appear at a higher chemical shift. |
Analytical Methodologies for Purity Assessment
A multi-faceted approach employing several analytical techniques is recommended for a robust purity assessment. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-20 min: 50% to 95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-30 min: 95% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Expected HPLC Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H-qNMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities
The synthesis of this compound is likely to proceed via a Williamson ether synthesis, reacting 4-bromo-2,6-dimethylphenol with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile). Potential impurities could include:
-
Unreacted starting materials: 4-bromo-2,6-dimethylphenol and the haloacetonitrile.
-
Byproducts of side reactions: Elimination products or products of self-condensation of the starting materials.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the purity assessment of the synthesized product.
Caption: Logical comparison of the bromo- and chloro-analogues.
comparative yield analysis of different synthetic methods for 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic methods for obtaining 2-(4-bromo-2,6-dimethylphenoxy)acetonitrile, a potentially valuable intermediate in pharmaceutical and agrochemical research. The comparison focuses on the widely applicable Williamson ether synthesis, examining the impact of different halogenated acetonitrile reagents on reaction yield and conditions. The information presented is based on established chemical principles and analogous reactions reported in the literature.
Overview of Synthetic Approaches
The primary and most direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of a haloacetonitrile by the anion of 4-bromo-2,6-dimethylphenol (4-bromo-2,6-dimethylphenoxide). The reaction is typically carried out in the presence of a base to deprotonate the phenol.
The choice of the haloacetonitrile—most commonly bromoacetonitrile or chloroacetonitrile—can significantly influence the reaction rate and overall yield due to the differing leaving group abilities of bromide and chloride ions. This guide compares these two variations.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Using Bromoacetonitrile | Method 2: Using Chloroacetonitrile |
| Starting Materials | 4-Bromo-2,6-dimethylphenol, Bromoacetonitrile | 4-Bromo-2,6-dimethylphenol, Chloroacetonitrile |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone or Acetonitrile | Dimethylformamide (DMF) or Acetonitrile |
| Reaction Temperature | Room Temperature to Reflux (typically 50-80 °C) | Room Temperature to Reflux (potentially higher temp. needed) |
| Reaction Time | 4-12 hours | 8-24 hours |
| Estimated Yield | 85-95% | 75-85% |
| Notes | Bromoacetonitrile is more reactive, leading to faster reaction times and higher yields under milder conditions. | Chloroacetonitrile is less expensive but less reactive, potentially requiring stronger bases or higher temperatures for comparable results. |
Experimental Protocols
Method 1: Williamson Ether Synthesis using Bromoacetonitrile
This method utilizes the higher reactivity of bromoacetonitrile to achieve a high yield under relatively mild conditions.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Bromoacetonitrile
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-bromo-2,6-dimethylphenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Method 2: Williamson Ether Synthesis using Chloroacetonitrile
This method employs the less reactive but more economical chloroacetonitrile. The reaction conditions may need to be slightly more forcing to achieve a good yield.
Materials:
-
4-Bromo-2,6-dimethylphenol
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous) or Sodium Hydride (60% dispersion in mineral oil)
-
Acetonitrile or Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-bromo-2,6-dimethylphenol (1.0 eq) and anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture (if using NaH, add it carefully in portions at 0 °C).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add chloroacetonitrile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter the salts. If NaH was used, quench the reaction carefully with water.
-
Concentrate the filtrate (or the extracted mixture) under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Williamson ether synthesis pathway.
Caption: General experimental workflow.
The Strategic Advantage of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile in the Synthesis of TRP-V1 Modulators
For researchers and scientists in the field of drug development, the selection of appropriate building blocks is a critical step in the efficient synthesis of target molecules. 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile has emerged as a valuable intermediate, particularly in the synthesis of Transient Receptor Potential Vanilloid 1 (TRP-V1) modulators, which are promising targets for the treatment of pain. This guide provides a comparative analysis of this compound, supported by experimental data, to aid in the selection of synthetic strategies.
The core advantage of this compound lies in its trifunctional nature. The molecule incorporates a reactive nitrile group, a strategically placed bromine atom on the aromatic ring, and two methyl groups that provide steric hindrance and influence the electronic properties of the phenyl ring. This unique combination allows for a series of sequential and regioselective transformations, making it a powerful tool in the construction of complex molecular architectures.
Experimental Workflow and Key Advantages
The utility of this compound is exemplified in its role as a key intermediate in the synthesis of TRP-V1 modulators, as described in patent US20110218188A1. The general synthetic workflow highlights the strategic advantages of this building block.
Figure 1: Logical workflow of the advantages and synthetic utility of this compound.
Comparative Analysis
To objectively evaluate the performance of this compound, a comparison with an alternative starting material for a similar synthetic transformation is presented. In the synthesis of related urea-based TRP-V1 modulators, 4-bromophenol can be considered an alternative starting point. The following table summarizes the key differences in the initial steps of the synthesis.
| Feature | This compound | 4-Bromophenol (Alternative) |
| Starting Material | This compound | 4-Bromophenol |
| Initial Reaction | Hydrolysis of the nitrile to a carboxylic acid | O-alkylation with an appropriate haloacetonitrile |
| Number of Steps to Key Intermediate | 1 | 1 |
| Reported Yield (Hydrolysis) | High (typically >90%) | Variable, dependent on alkylating agent and conditions |
| Key Advantages | Direct route to the carboxylic acid, nitrile group is a stable precursor. Dimethyl groups provide steric shielding. | Commercially available and inexpensive starting material. |
| Potential Disadvantages | Higher initial cost of the starting material. | Requires an additional alkylation step which may have regioselectivity issues on more complex phenols. |
Experimental Protocols
Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid from this compound
This protocol is based on the general hydrolysis of nitriles and is a plausible step in the synthesis described in patent US20110218188A1.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A solution of this compound in a mixture of water and concentrated sulfuric acid is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Alternatively, the acidic solution can be neutralized with a sodium hydroxide solution and the product extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Yield: >90%
Signaling Pathway
This compound is a precursor to molecules that modulate the TRP-V1 signaling pathway. TRP-V1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, protons (low pH), and capsaicin. Activation of TRP-V1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates a signaling cascade that is ultimately perceived as pain.
Figure 2: Simplified signaling pathway of the TRP-V1 channel and the inhibitory role of modulators.
A Comparative Guide to the Cytotoxicity of Phenoxyacetonitrile Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Phenoxyacetonitrile and its derivatives have emerged as a promising scaffold for the development of new therapeutic agents due to their diverse biological activities. This guide provides a comparative analysis of the cytotoxic effects of 2-(phenoxy)acetamide derivatives, structurally related to the 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile series. Due to the limited availability of public data on the specific cytotoxicity of this compound derivatives, this guide focuses on comparing the performance of analogous substituted phenoxyacetamide compounds, supported by experimental data from published studies. The aim is to offer insights into the structure-activity relationships (SAR) of this class of compounds and to provide detailed experimental protocols for the key cytotoxicity assays cited.
Quantitative Cytotoxicity Data
The cytotoxic activity of a series of synthetic phenylacetamide derivatives was evaluated against three human cancer cell lines: MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below. These values provide a quantitative measure of the potency of each compound in inhibiting cancer cell growth.
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) vs. MDA-MB-468 | IC50 (µM) vs. PC12 | IC50 (µM) vs. MCF7 |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | Not Determined |
| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |
| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |
| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | Not Determined |
| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | Not Determined |
| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
Data sourced from a study on the cytotoxicity and pro-apoptosis activity of synthetic phenylacetamide derivatives[1]. The results are expressed as Mean ± SEM of three independent experiments.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above allows for a preliminary structure-activity relationship analysis of these phenoxyacetamide derivatives.
-
Effect of Halogen Substitution:
-
The position of the halogen substituent on the phenyl ring significantly influences cytotoxicity. For instance, a fluorine atom at the meta position (compound 3b ) showed potent activity against MDA-MB-468 and MCF7 cells, while a para substitution (compound 3c ) was significantly less active against MDA-MB-468 cells[1].
-
A chlorine atom at the para position (compound 3f ) resulted in strong cytotoxicity against MDA-MB-468 cells[1].
-
Interestingly, a bromine atom at the para position (compound 3k ) led to a dramatic decrease in activity against MDA-MB-468 and MCF7 cell lines, suggesting that both the nature and position of the halogen are crucial for activity[1].
-
-
Effect of Electron-Donating and Electron-Withdrawing Groups:
-
Electron-donating methoxy (-OCH3) groups at both ortho (compound 3g ) and para (compound 3h ) positions conferred significant cytotoxic activity against all three cell lines[1].
-
The potent electron-withdrawing nitro (-NO2) group at the para position (compound 3j ) resulted in the most potent compound against the MDA-MB-468 cell line in this series[1].
-
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below is the protocol for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathways in Phenoxyacetamide-Induced Cytotoxicity
Studies on structurally related phenoxyacetamide derivatives suggest that their cytotoxic effects are often mediated by the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events. The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the cell death program.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The following diagram illustrates a typical experimental workflow to investigate the cytotoxic effects and apoptotic mechanism of novel compounds.
Caption: Experimental workflow for evaluating cytotoxicity and apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to cell death.
References
Safety Operating Guide
Proper Disposal of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, providing immediate safety protocols and step-by-step logistical procedures for research, scientific, and drug development professionals.
The proper management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of the environment. This compound is a chemical that requires careful handling due to its toxicological profile. This guide outlines the necessary procedures for its safe disposal in a laboratory setting, in accordance with general hazardous waste protocols and specific information derived from its Safety Data Sheet (SDS).
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its primary hazards. According to its Safety Data Sheet, this compound is toxic if swallowed, in contact with skin, or if inhaled. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.
Immediate Actions in Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.
Waste Classification and Segregation
This compound must be treated as hazardous waste .[1][2][3] It is imperative to segregate this waste from non-hazardous materials and other incompatible chemical waste streams to prevent dangerous reactions.[3][4]
Key Segregation Principles:
-
Do not mix with other waste chemicals unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
Store separately from acids, bases, and oxidizing agents.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a strict, documented procedure to ensure safety and regulatory compliance.
Step 1: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure, tight-fitting screw cap.[4] It is recommended to leave the chemical in its original container if possible.
-
Headroom: Do not fill the container completely. Leave at least 10% headspace to allow for vapor expansion.
Step 2: Labeling
Properly label the waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]
-
The date when the first waste was added to the container.[1]
-
An indication of the hazards (e.g., "Toxic").
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][4] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate spills or leaks.
-
Secure Storage: Keep the container tightly closed except when adding waste.[1][4] Store in a well-ventilated place and under lock and key or in an area accessible only to authorized personnel.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for a hazardous waste pickup.[1][2]
-
Do Not Dispose On-Site: Under no circumstances should this compound be disposed of down the drain, in regular trash, or by evaporation.[1][5] This is a violation of environmental regulations and poses a significant safety risk. The final disposal must be handled by an approved waste disposal plant.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not Applicable (Hazardous Waste) | [5] |
| Maximum Volume in SAA | 55 gallons (for total hazardous waste) | [2] |
| Maximum Acute Toxin in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Headspace | Minimum 10% | General Guideline |
| Rinsate for Empty Containers | Triple rinse with a suitable solvent | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and the most current Safety Data Sheet for the chemical .
References
Personal protective equipment for handling 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational procedures for handling 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS Number: 508189-19-3). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting. The information is compiled from available safety data sheets for the compound and analogous chemical structures.
Hazard and Safety Data Overview
Based on available safety data, this compound is classified as a hazardous substance.[1][2] The primary risks are associated with its toxicity upon ingestion, skin contact, or inhalation.[1][3] The following tables summarize the key hazard information and the necessary personal protective equipment (PPE).
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled[1][3] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1] |
Table 2: Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-body protective clothing. | To prevent skin contact, which can be toxic and cause severe burns.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors. | To prevent inhalation of toxic dust or vapors, especially when not working in a fume hood. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Before starting any work, verify that all necessary PPE is available and in good condition.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][3]
3. Handling:
-
Avoid direct contact with the substance.[1]
-
Do not breathe in dust or vapors.[1]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
The substance should be stored in a locked-up area accessible only to authorized personnel.[1][3]
4. In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[1]
-
Do not let the chemical enter drains.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this chemical in a designated, clearly labeled, and sealed container.
-
Do not mix this waste with other waste streams.
2. Disposal Procedure:
-
Dispose of the chemical waste and any contaminated materials through an approved hazardous waste disposal plant.[1][3]
-
Handle uncleaned containers as you would the product itself.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
